molecular formula C21H26N2O2S2 B028238 Sulforidazine CAS No. 14759-06-9

Sulforidazine

Cat. No.: B028238
CAS No.: 14759-06-9
M. Wt: 402.6 g/mol
InChI Key: FLGCRGJDQJIJAW-UHFFFAOYSA-N
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Description

Sulforidazine (C21H26N2O2S2) is a phenothiazine derivative and a key metabolite of the antipsychotic drug thioridazine. It is recognized in scientific literature for its greater biological potency compared to the parent compound, making it a valuable compound for neuroscience and microbiology research . Research Applications: • Neuroscience Research: this compound is a potent typical antipsychotic and has been widely used in studies investigating the dopaminergic system. Research indicates it functions as a potent antagonist of striatal dopamine autoreceptors, which modulates dopamine release, providing a tool for understanding psychiatric conditions . • Antimicrobial Research: Recent studies have explored the repurposing of non-antibiotic drugs. This compound has demonstrated enhanced anti-staphylococcal activity, showing efficacy against methicillin- and ciprofloxacin-resistant Staphylococcus aureus (MRSA) strains. Molecular docking studies suggest its mechanism involves the inhibition of the Penicillin-binding protein PBP2a . Mechanism of Action: The primary pharmacological effects of this compound are believed to be mediated through dopaminergic receptor antagonism. Its potent antimicrobial activity against Gram-positive bacteria is attributed to its ability to inhibit key proteins involved in bacterial cell wall biosynthesis . This product is offered as a characterized reference standard for research purposes. It is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfonylphenothiazine
Source PubChem
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InChI

InChI=1S/C21H26N2O2S2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)26-21-11-10-17(15-19(21)23)27(2,24)25/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGCRGJDQJIJAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30864531
Record name (+/-)-Thioridazine-2-sulfone
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Molecular Weight

402.6 g/mol
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Physical Description

Solid
Record name Sulforidazine
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CAS No.

14759-06-9
Record name Sulforidazine
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Record name Sulforidazine [INN:DCF]
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Record name (+/-)-Thioridazine-2-sulfone
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Record name Sulforidazine
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Record name SULFORIDAZINE
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Record name Sulforidazine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

121 - 123 °C
Record name Sulforidazine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Sulforidazine's Mechanism of Action at Dopamine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulforidazine, an active metabolite of the atypical antipsychotic thioridazine (B1682328), exerts its therapeutic effects primarily through its interaction with dopamine (B1211576) receptors. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its engagement with dopamine D2 receptors. The document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological and experimental processes to support advanced research and drug development efforts.

Core Mechanism of Action: Dopamine D2 Receptor Antagonism

This compound functions as a potent antagonist at dopamine D2 receptors.[1] By blocking these receptors, it modulates the downstream signaling cascades typically initiated by dopamine. This antagonism is central to its antipsychotic properties, as the overactivity of dopaminergic pathways is a key etiological factor in psychosis.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data that define the interaction of this compound and its parent compounds with dopamine D2 receptors.

Table 1: Functional Antagonism of Dopamine D2 Receptors

CompoundAssay TypeParameterValue (nM)Reference
This compound Apomorphine-induced effect antagonismIC506.1[1]
MesoridazineApomorphine-induced effect antagonismIC5014.4[1]
ThioridazineApomorphine-induced effect antagonismIC50130[1]

Table 2: Comparative Binding Affinity at Dopamine D2 Receptors

CompoundRadioligandReceptor SourceRelative PotencyReference
This compound [3H]spiperoneRabbit striatal homogenatesHighest[2]
Mesoridazine[3H]spiperoneRabbit striatal homogenatesIntermediate[2]
Thioridazine[3H]spiperoneRabbit striatal homogenatesLowest[2]

Note: A specific Ki value for this compound from radioligand binding assays was not identified in the reviewed literature. However, qualitative data consistently indicate its high affinity for the D2 receptor, surpassing that of thioridazine and mesoridazine.

Signaling Pathways and Experimental Workflows

To elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for visualization using Graphviz.

Dopamine D2 Receptor Antagonism Signaling Pathway

D2_Antagonism_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds and Activates This compound This compound This compound->D2R Binds and Blocks (Antagonist) G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression,ion channel activity) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Dopamine D2 receptor signaling pathway and its antagonism by this compound.

Experimental Workflow: Competitive Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_quantification Quantification & Analysis prep_membranes Prepare Membranes (e.g., from CHO or HEK293 cells expressing D2 receptors) incubation Incubate: Membranes + Radioligand + Varying concentrations of this compound prep_membranes->incubation prep_radioligand Prepare Radioligand (e.g., [3H]spiperone) prep_radioligand->incubation prep_competitor Prepare Competitor (this compound) prep_competitor->incubation filtration Separate Bound from Free Ligand (e.g., Vacuum Filtration) incubation->filtration quantify Quantify Radioactivity (Scintillation Counting) filtration->quantify analysis Data Analysis: - Determine IC50 - Calculate Ki quantify->analysis

Caption: Workflow for a competitive radioligand binding assay to determine Ki of this compound.

Experimental Workflow: cAMP Functional Assay

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis cell_culture Culture Cells Expressing D2 Receptors (e.g., CHO-K1 or HEK293) pre_incubation Pre-incubate cells with varying concentrations of this compound cell_culture->pre_incubation stimulation Stimulate with a D2 Agonist (e.g., Dopamine or Quinpirole) + Forskolin (B1673556) pre_incubation->stimulation lysis_cAMP Cell Lysis and cAMP Measurement (e.g., HTRF, ELISA) stimulation->lysis_cAMP analysis Data Analysis: - Generate Dose-Response Curve - Determine IC50 lysis_cAMP->analysis

Caption: Workflow for a cAMP functional assay to determine the IC50 of this compound.

Experimental Protocols

Dopamine D2 Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

Methodology:

  • Membrane Preparation:

    • Homogenize tissue rich in D2 receptors (e.g., rabbit striatum) or cultured cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).

  • Binding Assay:

    • In a 96-well plate, combine the prepared membranes, a fixed concentration of a D2 receptor-specific radioligand (e.g., [3H]spiperone), and a range of concentrations of this compound.

    • To determine non-specific binding, include wells containing the membranes, radioligand, and a high concentration of a non-labeled D2 antagonist (e.g., haloperidol).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

cAMP Functional Assay for D2 Receptor Antagonism

Objective: To determine the functional potency (IC50) of this compound in blocking dopamine-induced inhibition of cAMP production.

Methodology:

  • Cell Culture:

    • Culture a suitable cell line (e.g., CHO-K1 or HEK293) stably expressing the human dopamine D2 receptor in appropriate growth medium.

    • Plate the cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.

  • Assay Protocol:

    • Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES).

    • Pre-incubate the cells with various concentrations of this compound for a defined period.

    • Add a fixed concentration of a dopamine D2 receptor agonist (e.g., dopamine or quinpirole) to all wells (except for basal controls).

    • Simultaneously, add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and elevate basal cAMP levels.

    • Incubate for a specified time to allow for the modulation of cAMP production.

  • cAMP Measurement:

    • Lyse the cells to release the intracellular cAMP.

    • Quantify the cAMP levels in each well using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis:

    • Construct a dose-response curve by plotting the measured cAMP levels against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that produces 50% of the maximal inhibition of the agonist-induced response, using non-linear regression analysis.

Electrophysiological Recording of Dopamine Neuron Activity

Objective: To assess the effect of this compound on the firing rate of dopamine neurons.

Methodology:

  • Slice Preparation:

    • Anesthetize an animal (e.g., a rat) and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • Rapidly dissect the brain and prepare acute midbrain slices containing the substantia nigra pars compacta (SNc) or ventral tegmental area (VTA) using a vibratome.

    • Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour before recording.

  • Electrophysiological Recording:

    • Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature.

    • Use extracellular single-unit recording with glass microelectrodes to monitor the spontaneous firing of individual dopamine neurons, identified by their characteristic electrophysiological properties (e.g., long-duration action potentials and slow, irregular firing pattern).

    • Establish a stable baseline recording of the neuron's firing rate.

  • Drug Application and Data Acquisition:

    • Apply this compound to the slice via the perfusion bath at known concentrations.

    • Record the changes in the neuron's firing rate in response to the drug application.

    • To test for antagonist properties, co-apply a dopamine D2 receptor agonist to observe if this compound can block the agonist-induced inhibition of firing.

    • Wash out the drug to observe the reversal of the effect.

    • Acquire and digitize the electrophysiological data using appropriate software for offline analysis.

  • Data Analysis:

    • Analyze the firing rate of the neuron before, during, and after the application of this compound.

    • Quantify the change in firing rate as a percentage of the baseline activity.

    • Construct dose-response curves if multiple concentrations of this compound are tested.

Conclusion

This compound is a potent dopamine D2 receptor antagonist, a characteristic that underpins its antipsychotic activity. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals. The higher potency of this compound compared to its parent compound, thioridazine, highlights the critical role of metabolism in the clinical pharmacology of antipsychotic drugs. Further research, particularly to establish a definitive Ki value for this compound at the D2 receptor, will refine our understanding of its molecular interactions and aid in the development of novel therapeutics with improved efficacy and safety profiles.

References

The Chemical Architecture and Synthesis of Sulforidazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of Sulforidazine, a phenothiazine (B1677639) derivative and a major active metabolite of the antipsychotic drug thioridazine. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the molecule's synthesis, key chemical properties, and analytical data.

Chemical Structure and Properties of this compound

This compound, with the IUPAC name 10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfonylphenothiazine, is a tricyclic compound belonging to the phenothiazine class of drugs.[1] Its chemical structure is characterized by a phenothiazine core, substituted at the 2-position with a methylsulfonyl group and at the 10-position with a 2-(1-methylpiperidin-2-yl)ethyl side chain. This substitution pattern is crucial for its pharmacological activity.

The key identifiers and physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
IUPAC Name 10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfonylphenothiazine[1]
CAS Number 14759-06-9[1]
Molecular Formula C₂₁H₂₆N₂O₂S₂[1]
Molecular Weight 402.6 g/mol [1]
Melting Point 121-123 °C[1]
logP 4.45[1]
Physical Description Solid, Thick Yellow Oil[1][2]

Synthesis of this compound

There are two primary synthetic routes reported for the preparation of this compound. The first is a multi-step synthesis involving a copper-catalyzed ring-formation reaction, and the second is a more direct one-pot N-alkylation reaction.

Multi-Step Synthesis Pathway

This synthetic approach, outlined by Morrow et al. (2005), involves several key transformations starting from 2-bromo-2'-amino-4'-methylsulfonyl-diphenyl sulfide (B99878).[3] The general workflow for this synthesis is depicted in the diagram below.

Sulforidazine_Synthesis_Pathway cluster_0 Starting Materials cluster_1 Intermediate Steps cluster_2 Product A 2-bromo-2'-amino-4'-methylsulfonyl-diphenyl sulfide D Acetylation A->D B Acetic Anhydride (B1165640) B->D C 2-(2-chloroethyl)-1-methylpiperidine E Alkylation C->E D->E 2-bromo-2'-acetamino-4'-methylsulphonyl diphenylsulfide F Deacylation E->F G Copper-catalyzed Ring Formation F->G H This compound G->H

Caption: Multi-step synthesis of this compound.

Experimental Protocol (Based on Morrow et al., 2005):

A detailed, step-by-step protocol for this synthesis is not publicly available in the provided search results. The general steps are as follows:

  • Acetylation: 2-bromo-2'-amino-4'-methylsulfonyl-diphenyl sulfide is acetylated using acetic anhydride to protect the amino group, yielding 2-bromo-2'-acetamino-4'-methylsulphonyl diphenylsulfide.[3]

  • Alkylation: The acetylated intermediate is then alkylated with 2-(2-chloroethyl)-1-methylpiperidine.[3]

  • Deacylation: The acetyl protecting group is removed.[3]

  • Ring Formation: A final copper-catalyzed intramolecular cyclization reaction forms the phenothiazine ring system, yielding this compound.[3]

One-Pot N-Alkylation Synthesis

A more direct synthesis involves the N-alkylation of 2-methylsulfonylphenothiazine with 2-(2-chloroethyl)-1-methylpiperidine.[2] This method offers a potentially more efficient route to the final product.

One_Pot_Synthesis cluster_0 Reactants cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Product A 2-methylsulfonylphenothiazine E Heating at 135°C then 180-190°C A->E B 2-(2-chloroethyl)-1-methylpiperidine B->E C Diethyl Carbonate (Solvent) C->E D Sodium Methylate (Base) D->E F Dissolution in Benzene (B151609) E->F G Extraction with Tartaric Acid Solution F->G H Basification with Sodium Carbonate G->H I Recrystallization from Acetone (B3395972) H->I J This compound I->J

Caption: One-pot N-alkylation synthesis of this compound.

Experimental Protocol:

The following protocol is a detailed interpretation of the manufacturing process described by ChemicalBook.[2]

  • Reaction Setup: In a suitable reaction vessel, combine 96.5 g of 2-methylsulfonylphenothiazine, 50 g of 2-(2-chloroethyl)-1-methylpiperidine, 62 g of diethyl carbonate, and 2 g of sodium methylate.[2]

  • Heating: Heat the reaction mixture at 135°C for 1 hour. Subsequently, increase the temperature to 180-190°C and maintain for an additional 2.5 hours.[2]

  • Workup:

    • After cooling, dissolve the reaction product in 500 ml of benzene.[2]

    • Extract the benzene solution with 700 ml of a 15% aqueous solution of tartaric acid.[2]

    • Wash the acidic aqueous extract with benzene.[2]

    • Add a sodium carbonate solution to the aqueous extract to precipitate the product.[2]

    • Dissolve the precipitate in benzene.[2]

  • Purification:

    • Wash the benzene solution with water and then concentrate it.[2]

    • Recrystallize the resulting 2-Methylsulfonyl-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine from acetone to yield the purified this compound.[2] The reported melting point of the recrystallized product is 121-123°C.[2]

Spectroscopic Data

Spectroscopic TechniqueExpected Features
¹H NMR Signals corresponding to the aromatic protons of the phenothiazine ring system, the ethyl chain protons, the piperidine (B6355638) ring protons, the N-methyl protons, and the methylsulfonyl protons. The chemical shifts and coupling constants would be characteristic of their respective chemical environments.
¹³C NMR Resonances for all 21 carbon atoms, including the distinct signals for the aromatic carbons, the aliphatic carbons of the ethyl and piperidine moieties, the N-methyl carbon, and the methylsulfonyl carbon.
IR Spectroscopy Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), C-N stretching, and strong absorptions for the S=O stretching of the sulfonyl group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (402.6 g/mol ). The fragmentation pattern would likely involve cleavage of the ethyl side chain and fragmentation of the piperidine ring. Mass spectral data for this compound is noted to be available in the mzCloud database.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and synthesis of this compound. Two synthetic routes have been presented, with a more detailed experimental protocol provided for the one-pot N-alkylation method. The key physicochemical properties and expected spectroscopic data have also been summarized. This information serves as a valuable resource for researchers and professionals involved in the synthesis, characterization, and development of phenothiazine-based compounds. Further research to fully characterize the spectroscopic properties of this compound would be beneficial for the scientific community.

References

Sulforidazine: An In-Depth Technical Guide to a Key Metabolite of Thioridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioridazine (B1682328), a phenothiazine (B1677639) antipsychotic, has been utilized in the management of schizophrenia and other psychotic disorders. Its clinical efficacy and side effect profile are significantly influenced by its extensive metabolism into active metabolites. Among these, sulforidazine (thioridazine-2-sulfone) has emerged as a compound of considerable interest due to its potent pharmacological activity. This technical guide provides a comprehensive overview of this compound's role as a key metabolite of thioridazine, focusing on its metabolic pathway, pharmacokinetic properties, and analytical determination.

Metabolic Pathway of Thioridazine to this compound

Thioridazine undergoes a two-step oxidative metabolism to form this compound. The initial and rate-limiting step is the S-oxidation of thioridazine to mesoridazine (B118732) (thioridazine-2-sulfoxide). Subsequently, mesoridazine is further oxidized to this compound.[1]

The primary enzyme responsible for the conversion of thioridazine to mesoridazine and its subsequent metabolism to this compound is the cytochrome P450 enzyme CYP2D6.[1][2] Other enzymes, such as CYP1A2 and CYP3A4, are involved in other metabolic pathways of thioridazine, including 5-sulfoxidation and N-demethylation.[2][3] The significant role of CYP2D6 in this compound formation highlights the potential for genetic polymorphisms in the CYP2D6 gene to influence the pharmacokinetic variability of thioridazine and the exposure to its active metabolites.[1] Individuals with reduced CYP2D6 activity ("poor metabolizers") may exhibit higher plasma concentrations of thioridazine and lower concentrations of mesoridazine and this compound, potentially altering the therapeutic and adverse effect profile.[4]

Thioridazine Metabolism cluster_enzymes Key Enzymes Thioridazine Thioridazine Mesoridazine Mesoridazine Thioridazine->Mesoridazine CYP2D6 (S-oxidation) Other_Metabolites Other Metabolites (e.g., 5-sulfoxide, N-desmethyl) Thioridazine->Other_Metabolites CYP1A2, CYP3A4 This compound This compound Mesoridazine->this compound CYP2D6 (S-oxidation) CYP2D6 CYP2D6 CYP1A2_3A4 CYP1A2, CYP3A4

Metabolic pathway of thioridazine to this compound.

Pharmacological Activity and Dopamine (B1211576) Signaling

Both thioridazine and its metabolites, mesoridazine and this compound, exert their antipsychotic effects primarily through the antagonism of dopamine D2 receptors in the brain's mesolimbic pathway.[5] This blockade helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[5] Interestingly, studies have indicated that mesoridazine and this compound are more potent antagonists of dopamine D2 receptors than the parent compound, thioridazine.[6][7][8] This suggests that a significant portion of the therapeutic effect observed after thioridazine administration may be attributable to its active metabolites.

The interaction with dopamine receptors triggers a cascade of intracellular events. As antagonists, thioridazine and this compound block the binding of dopamine to the D2 receptor, which is a G protein-coupled receptor (GPCR). This prevents the inhibition of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Alterations in cAMP levels influence the activity of protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately modulating neuronal excitability and gene expression.

Dopamine Signaling Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds AC Adenylyl Cyclase D2R->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (Modulation of Neuronal Excitability) PKA->Downstream Phosphorylates Thioridazine Thioridazine / this compound Thioridazine->D2R Blocks

Thioridazine and this compound's effect on dopamine signaling.

Quantitative Pharmacokinetic and Pharmacodynamic Data

The following tables summarize key quantitative data regarding the pharmacokinetics and pharmacodynamics of thioridazine and its primary active metabolite, this compound.

Table 1: Comparative Potency at Dopamine D2 Receptors

CompoundIC50 for antagonizing apomorphine (B128758) effect (nM)Reference
Thioridazine130[8][9]
Mesoridazine14.4[8][9]
This compound6.1[8][9]

IC50 (half-maximal inhibitory concentration) values represent the concentration of the drug required to inhibit 50% of the apomorphine-induced effect, a measure of dopamine D2 receptor antagonism.

Table 2: Steady-State Plasma Concentrations in Patients Treated with Thioridazine

CompoundMean Plasma Concentration (µmol/L)ConditionReference
Thioridazine0.40Monotherapy (88 ± 54 mg/day)[10]
Mesoridazine0.65Monotherapy (88 ± 54 mg/day)[10]
This compound0.21Monotherapy (88 ± 54 mg/day)[10]
Thioridazine1.21Co-administration with fluvoxamine (B1237835)[10]
Mesoridazine2.0Co-administration with fluvoxamine[10]
This compound0.56Co-administration with fluvoxamine[10]

These data illustrate the significant interindividual variability in plasma concentrations and the impact of co-administered drugs that inhibit CYP enzymes.

Experimental Protocols

In Vitro Metabolism of Thioridazine in Human Liver Microsomes

A representative experimental protocol for studying the in vitro metabolism of thioridazine is described by Wójcikowski et al. (2003).

  • Objective: To identify the human cytochrome P450 enzymes involved in the metabolism of thioridazine.

  • Methodology:

    • Incubation Mixture: Incubations are performed in a final volume of 200 µL containing human liver microsomes (0.2 mg/mL), 50 mM potassium phosphate (B84403) buffer (pH 7.4), and an NADPH-generating system (1 mM NADP+, 10 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase).

    • Substrate: Thioridazine is added at various concentrations (e.g., 1-100 µM) to determine kinetic parameters.

    • Incubation Conditions: The mixture is pre-incubated for 5 minutes at 37°C, and the reaction is initiated by the addition of the NADPH-generating system. The incubation is carried out for a specified time (e.g., 20 minutes) at 37°C with gentle shaking.

    • Reaction Termination: The reaction is terminated by the addition of a cold organic solvent, such as acetonitrile (B52724) or methanol.

    • Sample Preparation: The terminated reaction mixture is centrifuged to precipitate proteins. The supernatant is then collected, evaporated to dryness, and reconstituted in the mobile phase for HPLC analysis.

    • Inhibition Studies: To identify specific CYP450 isozymes, selective chemical inhibitors (e.g., furafylline (B147604) for CYP1A2, quinidine (B1679956) for CYP2D6, ketoconazole (B1673606) for CYP3A4) are pre-incubated with the microsomes before the addition of thioridazine.

  • Data Analysis: The formation of metabolites (mesoridazine and this compound) is quantified by HPLC. Kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation.

High-Performance Liquid Chromatography (HPLC) for the Determination of Thioridazine and its Metabolites

A general HPLC method for the simultaneous determination of thioridazine and its metabolites in plasma is outlined below, based on methodologies described in the literature.[11][12]

  • Objective: To quantify the concentrations of thioridazine, mesoridazine, and this compound in biological samples.

  • Methodology:

    • Sample Preparation (Liquid-Liquid Extraction):

      • To 1 mL of plasma, an internal standard (e.g., promazine) is added.

      • The sample is alkalinized with a buffer (e.g., 1 M sodium carbonate, pH 11).

      • Extraction is performed by adding an organic solvent (e.g., hexane-isoamyl alcohol, 98.5:1.5, v/v) and vortexing.

      • The mixture is centrifuged, and the organic layer is transferred to a clean tube.

      • The solvent is evaporated to dryness under a stream of nitrogen.

      • The residue is reconstituted in a small volume of the mobile phase.

    • Chromatographic Conditions:

      • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

      • Mobile Phase: A mixture of an aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 6.5) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.

      • Flow Rate: Typically 1.0 mL/min.

      • Detection: UV detection at a specific wavelength (e.g., 264 nm).

      • Quantification: The concentration of each analyte is determined by comparing its peak area to that of the internal standard and constructing a calibration curve with known concentrations of the analytes.

HPLC Workflow Start Start: Plasma Sample LLE Liquid-Liquid Extraction (Alkalinization, Organic Solvent) Start->LLE Evaporation Evaporation of Solvent LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into HPLC System Reconstitution->Injection Separation Chromatographic Separation (C18 Column, Mobile Phase) Injection->Separation Detection UV Detection Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

General workflow for HPLC analysis of thioridazine and metabolites.

Conclusion

This compound is a pharmacologically potent metabolite of thioridazine, and its formation is a critical determinant of the parent drug's overall clinical effect. The metabolism of thioridazine to this compound is primarily mediated by CYP2D6, making it susceptible to genetic polymorphisms and drug-drug interactions. The enhanced potency of this compound at dopamine D2 receptors underscores the importance of considering the metabolic profile of thioridazine in both clinical practice and drug development. A thorough understanding of the pharmacokinetics and analytical determination of this compound is essential for optimizing thioridazine therapy and for the development of novel therapeutic agents with improved efficacy and safety profiles.

References

In Vitro Dopamine D2 Receptor Binding Affinity of Sulforidazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulforidazine is a typical antipsychotic medication belonging to the substituted benzamide (B126) class. Its therapeutic efficacy in treating psychosis is primarily attributed to its antagonist activity at dopamine (B1211576) D2 receptors. A thorough understanding of its binding affinity and selectivity for the D2 receptor is crucial for elucidating its pharmacological profile, including its potential for therapeutic effects and adverse reactions. This technical guide provides a comprehensive overview of the in vitro binding affinity of this compound for the dopamine D2 receptor, including quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

While direct, publicly available in vitro binding affinity data for this compound is limited, this guide will leverage data from its close structural analog, sulpiride (B1682569), to provide a robust estimation of its binding characteristics. Sulpiride shares a high degree of structural similarity with this compound and its binding profile is well-characterized, making it a suitable surrogate for this analysis.

Quantitative Binding Affinity Data

The following table summarizes the in vitro binding affinities of sulpiride for various dopamine receptor subtypes. These values, particularly for the D2 receptor, serve as a strong proxy for the expected binding profile of this compound. A lower Ki value is indicative of a higher binding affinity.

Receptor SubtypeTest CompoundKi (nM)RadioligandCell Source
D1(-)-Sulpiride50000[³H]-SCH 23390Bovine Striatal Membranes
D2S-(-)-Sulpiride58[³H]-N-methylspiperoneCell Homogenates
D2S-Sulpiride5.6 (Kd)[³H]-S-sulpirideRat Striatal Membranes
D3S-(-)-Sulpiride86[³H]-N-methylspiperoneCell Homogenates
D4S-(-)-Sulpiride1300[³H]-N-methylspiperoneCell Homogenates

Note: Ki represents the inhibition constant, and Kd represents the dissociation constant. Both are measures of the affinity of a ligand for a receptor.

Based on this data, this compound can be inferred to be a selective antagonist for the D2-like family of dopamine receptors, with the highest affinity for the D2 subtype.

Experimental Protocols: Radioligand Binding Assay

The determination of in vitro binding affinities for compounds like this compound is typically performed using a competitive radioligand binding assay.

Objective: To determine the affinity (Ki) of a test compound (e.g., this compound) for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand with a known high affinity for the receptor.

Materials:

  • Cell Membranes: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D2 receptor.

  • Radioligand: A high-affinity D2 receptor antagonist labeled with a radioisotope, such as [³H]-Spiperone or [³H]-Raclopride.

  • Test Compound: Unlabeled this compound.

  • Non-specific Agent: A high concentration of an unlabeled D2 antagonist (e.g., haloperidol (B65202) or butaclamol) to determine non-specific binding.

  • Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation:

    • Frozen cell pellets containing the D2 receptors are thawed and homogenized in ice-cold assay buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in fresh assay buffer.

    • The protein concentration of the membrane suspension is determined using a standard protein assay (e.g., BCA assay).

  • Assay Setup: The assay is typically performed in a 96-well plate format with the following conditions:

    • Total Binding: Wells containing cell membranes and the radioligand.

    • Non-specific Binding: Wells containing cell membranes, the radioligand, and a high concentration of the non-specific agent.

    • Test Compound Competition: Wells containing cell membranes, the radioligand, and varying concentrations of this compound.

  • Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined amount of time to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data from the test compound competition is plotted as the percentage of specific binding versus the log concentration of this compound.

    • The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve using non-linear regression.

    • The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation:

      Ki = IC₅₀ / (1 + [L]/Kd)

      where:

      • [L] is the concentration of the radioligand.

      • Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway.[1][[“]][3] Upon activation by an agonist like dopamine, the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][4] this compound, as an antagonist, blocks this signaling cascade by preventing dopamine from binding to the receptor.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D2R Activates This compound This compound (Antagonist) This compound->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates

Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay_setup Assay Setup (96-well plate) cluster_execution Execution cluster_analysis Data Analysis Membrane_Prep 1. D2 Receptor-Expressing Cell Membrane Preparation Total_Binding Total Binding: Membranes + Radioligand NSB Non-specific Binding: Membranes + Radioligand + High [Non-specific Agent] Competition Competition: Membranes + Radioligand + Varying [this compound] Incubation 2. Incubation to Reach Equilibrium Total_Binding->Incubation NSB->Incubation Competition->Incubation Filtration 3. Rapid Filtration (Separates Bound/Unbound) Incubation->Filtration Counting 4. Scintillation Counting (Measures Radioactivity) Filtration->Counting Calc_Specific_Binding 5. Calculate Specific Binding (Total - Non-specific) Counting->Calc_Specific_Binding Plot_Data 6. Plot % Specific Binding vs. [this compound] Calc_Specific_Binding->Plot_Data Determine_IC50 7. Determine IC50 from Non-linear Regression Plot_Data->Determine_IC50 Calc_Ki 8. Calculate Ki using Cheng-Prusoff Equation Determine_IC50->Calc_Ki

Caption: Workflow of a competitive radioligand binding assay.

Conclusion

Based on the available data for its close structural analog, sulpiride, this compound is inferred to be a potent and selective antagonist of the dopamine D2 receptor. This high affinity for the D2 receptor is consistent with its clinical efficacy as an antipsychotic agent. The provided experimental protocol for a competitive radioligand binding assay offers a standardized methodology for researchers to directly determine the in vitro binding affinity of this compound and other novel compounds. The visualized signaling pathway and experimental workflow provide a clear conceptual framework for understanding the molecular mechanism of action of this compound and the experimental approach to its characterization. Further direct experimental validation of this compound's binding affinity is recommended to confirm these inferred properties.

References

Unveiling Sulforidazine: A Technical Deep Dive into its Antipsychotic Research Trajectory

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical guide on the discovery, history, and pharmacological profile of Sulforidazine, a phenothiazine (B1677639) derivative and active metabolite of Thioridazine. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key findings, presents quantitative data in a structured format, details experimental protocols, and visualizes critical pathways to offer a comprehensive understanding of this compound's role in antipsychotic research.

Introduction: The Emergence of a Potent Metabolite

This compound, also known by the brand names Imagotan, Psychoson, and Inofal, emerged from the study of the metabolic pathways of the well-known antipsychotic Thioridazine.[1][2] Developed in the mid-20th century during a period of intensive research into phenothiazine derivatives by companies like Sandoz, Thioridazine's clinical effects were discovered to be, in part, attributable to its active metabolites.[1] Among these, this compound (Thioridazine-2-sulfone) and Mesoridazine (Thioridazine-2-sulfoxide) were identified as being more potent than the parent compound, shifting the understanding of Thioridazine's mechanism of action and prompting further investigation into these psychoactive metabolites.[1][3]

The historical context of this compound is intrinsically linked to the trajectory of its parent compound, Thioridazine. Thioridazine was voluntarily withdrawn from the market worldwide by Novartis in 2005 due to concerns about cardiac arrhythmias, specifically QT prolongation. This event underscored the importance of understanding the complete pharmacological and toxicological profiles of not just parent drugs but also their active metabolites, placing a finer point on the research into compounds like this compound.

Synthesis and Physicochemical Properties

This compound is chemically designated as 10-{2-[(RS)-1-Methylpiperidin-2-yl]ethyl}-2-(methylsulfonyl)-10H-phenothiazine.[1] Its synthesis can be achieved through a multi-step process starting from 2-bromo-2'-amino-4'-methylsulfonyl-diphenyl sulfide (B99878).[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₁H₂₆N₂O₂S₂
Molar Mass402.57 g·mol⁻¹
Physical DescriptionSolid
Melting Point121 - 123 °C
logP4.45

Mechanism of Action and Pharmacodynamics

The primary mechanism of action of this compound, characteristic of typical antipsychotics, is the blockade of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain.[3] This antagonism is believed to be responsible for its antipsychotic effects in reducing positive symptoms of schizophrenia, such as hallucinations and delusions.

Receptor Binding Profile

Table 2: Comparative Potency of Thioridazine and its Metabolites

CompoundDopaminergic Receptor PotencyAlpha-Adrenergic Receptor PotencyMuscarinic Cholinergic Receptor Potency
Thioridazine+++++
Mesoridazine+++++
This compound +++ +++ +
Note: Potency is indicated on a relative scale where +++ represents the highest potency.
Downstream Signaling Pathways

The antagonism of the D2 receptor by this compound initiates a cascade of intracellular events. The D2 receptor is a G protein-coupled receptor (GPCR) that couples to Gαi/o proteins. Upon activation by dopamine, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, this compound prevents this inhibitory effect, thereby modulating downstream signaling pathways regulated by cAMP and protein kinase A (PKA).

G_protein_signaling cluster_membrane Cell Membrane Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Activates This compound This compound This compound->D2_Receptor Blocks G_protein Gαi/o Protein D2_Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (Modulation of Neuronal Excitability) PKA->Cellular_Response Phosphorylates Targets

Dopamine D2 Receptor Signaling Pathway and this compound's Point of Intervention.

Experimental Protocols

Synthesis of this compound

The following protocol outlines a laboratory-scale synthesis of this compound.

Synthesis_Workflow Start Start: 2-bromo-2'-amino-4'- methylsulfonyl-diphenyl sulfide Step1 Acetylation (Acetic Anhydride) Start->Step1 Intermediate1 2-bromo-2'-acetamino-4'- methylsulphonyl diphenylsulfide Step1->Intermediate1 Step2 Alkylation with 2-(2-chloroethyl) -1-methylpiperidine Intermediate1->Step2 Intermediate2 Alkylated Intermediate Step2->Intermediate2 Step3 Deacylation (Acid or Base Hydrolysis) Intermediate2->Step3 Intermediate3 Deacylated Intermediate Step3->Intermediate3 Step4 Copper-Catalyzed Ring Formation Intermediate3->Step4 End End Product: This compound Step4->End

Workflow for the Synthesis of this compound.

Procedure:

  • Acetylation: 2-bromo-2'-amino-4'-methylsulfonyl-diphenyl sulfide is acetylated, typically using acetic anhydride, to protect the amino group.

  • Alkylation: The resulting 2-bromo-2'-acetamino-4'-methylsulphonyl diphenylsulfide is then alkylated with 2-(2-chloroethyl)-1-methylpiperidine.

  • Deacylation: The acetyl protecting group is removed through hydrolysis.

  • Ring Formation: A final copper-catalyzed intramolecular cyclization reaction yields this compound.[1]

Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the D2 receptor.

Materials:

  • Cell membranes from a cell line stably expressing human dopamine D2 receptors (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist radioligand.

  • Test compound: this compound.

  • Reference compound: Haloperidol or unlabeled Spiperone.

  • Non-specific binding agent: A high concentration of an unlabeled D2 antagonist (e.g., 10 µM Butaclamol).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • 96-well filter plates and a cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing the D2 receptor according to standard laboratory procedures.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Assay buffer, radioligand, cell membranes, and the non-specific binding agent.

    • Competition: Assay buffer, radioligand, cell membranes, and serial dilutions of this compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer.

  • Counting: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) from the curve using non-linear regression.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Clinical Investigations

While extensive clinical trial data for this compound is not widely available in English-language literature, a study published in 1975 by Sanchez et al. in the Revista de Neuro-Psiquiatría investigated the "Treatment of acute schizophrenia with this compound."[1] This study, conducted in Spanish, provides evidence of the clinical evaluation of this compound as a primary antipsychotic agent. The study included adolescent and adult male and female patients diagnosed with schizophrenia and evaluated the efficacy and adverse effects of this compound.[1] The existence of this study highlights that this compound progressed to clinical investigation as a potential standalone treatment for schizophrenia.

Conclusion and Future Directions

This compound stands as a significant example of an active metabolite possessing greater potency than its parent compound. Its discovery was a pivotal moment in understanding the complex pharmacology of Thioridazine and phenothiazines in general. The higher potency at dopamine D2 and alpha-adrenergic receptors, coupled with lower muscarinic receptor affinity, suggested a potentially distinct therapeutic and side-effect profile. While the clinical development of this compound did not lead to its widespread adoption, likely influenced by the later concerns surrounding Thioridazine, the study of such metabolites remains a critical area of research in drug development. Future research could focus on a more detailed elucidation of this compound's receptor binding kinetics and its potential for biased agonism at the D2 receptor, which may offer new insights into the development of next-generation antipsychotics with improved efficacy and tolerability.

References

Sulforidazine: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Sulforidazine, a potent antipsychotic agent and a major metabolite of thioridazine (B1682328).[1][2][3] This document outlines its chemical properties, synthesis, mechanism of action, and relevant experimental protocols, presenting a core resource for research and development.

Chemical and Physical Properties

This compound, with the CAS Number 14759-06-9 , is a phenothiazine (B1677639) derivative.[1][4][5][6] It is also known by the brand names Imagotan, Psychoson, and Inofal.[1][2][3] The fundamental chemical and physical characteristics of this compound are summarized in the table below.

PropertyValueSource
CAS Number 14759-06-9[1][4][5][6]
Molecular Formula C21H26N2O2S2[1][5][6][7]
Molecular Weight 402.57 g·mol−1[1][6][7]
IUPAC Name 10-{2-[(RS)-1-Methylpiperidin-2-yl]ethyl}-2-(methylsulfonyl)-10H-phenothiazine[1]
Physical Description Solid, Thick Yellow Oil[4][5][8]
Melting Point 121-123 °C[4][5]
LogP 4.45[5]
Topological Polar Surface Area 74.3 Ų[7]

Synthesis and Experimental Protocols

Chemical Synthesis of this compound

A documented synthesis of this compound involves a multi-step process, which is outlined below.[1]

G cluster_synthesis This compound Synthesis Workflow start 2-bromo-2'-amino-4'-methylsulfonyl-diphenyl sulfide (B99878) (1) step2 Acetylation start->step2 intermediate1 2-bromo-2'-acetamino-4'-methylsulphonyl diphenylsulfide (2) step2->intermediate1 step3 Alkylation with 2-(2-chloroethyl)-1-methylpiperidine (B1622540) (3) intermediate1->step3 intermediate2 Alkylated Intermediate step3->intermediate2 step4 Deacylation intermediate2->step4 intermediate3 Deacylated Intermediate step4->intermediate3 step5 Copper-catalyzed ring-formation intermediate3->step5 end_product This compound step5->end_product

A simplified workflow for the chemical synthesis of this compound.

Methodology:

  • Acetylation: The synthesis begins with the acetylation of 2-bromo-2'-amino-4'-methylsulfonyl-diphenyl sulfide (1) to yield 2-bromo-2'-acetamino-4'-methylsulphonyl diphenylsulfide (2).[1]

  • Alkylation: The resulting compound (2) is then alkylated using 2-(2-chloroethyl)-1-methylpiperidine (3).[1]

  • Deacylation and Ring Formation: Following alkylation, a deacylation step is performed, which is then followed by a copper-catalyzed ring-formation reaction to produce the final product, this compound.[1]

Another described manufacturing process involves heating a mixture of 2-methylsulfonylphenothiazine, 2-(2-chloroethyl)-1-methylpiperidine, diethyl carbonate, and sodium methylate.[4] The product is then purified through extraction with a tartaric acid solution, followed by precipitation and recrystallization from acetone.[4]

Analytical Protocol for Metabolite Identification

The metabolism of this compound has been investigated in rats, with metabolites identified in urine.[9]

Experimental Procedure:

  • Sample Collection: Following oral administration of this compound, 24-hour urine samples are collected.[9]

  • Metabolite Separation: The urinary metabolites are separated using high-performance liquid chromatography (h.p.l.c.).[9]

  • Metabolite Identification: The separated metabolites are then analyzed and identified using mass spectrometry or gas chromatography-mass spectrometry (g.l.c.-mass spectrometry).[9] For certain metabolites, such as phenolic derivatives, silylation of the crude urinary extract may be performed prior to h.p.l.c.-mass spectrometry analysis with a plasmaspray interface to facilitate identification.[9]

Mechanism of Action and Signaling Pathways

This compound is a typical antipsychotic, and its mechanism of action is believed to be similar to other drugs in this class, primarily through the blockade of dopamine (B1211576) D2 receptors in the brain.[8] As a metabolite of thioridazine, this compound, along with mesoridazine (B118732), is more potent than the parent compound.[1][2][3]

Experimental evidence indicates that this compound and its related metabolites can block striatal dopamine autoreceptors that are involved in modulating dopamine release.[10] The relative potencies in antagonizing the inhibitory effect of apomorphine (B128758) on dopamine release are presented in the table below.

CompoundIC50 (nM)
Thioridazine130
Mesoridazine14.4
This compound 6.1

Data from a study on electrically evoked dopamine overflow from perfused rabbit striatal slices.[10]

The significantly greater potency of this compound and mesoridazine suggests that a substantial portion of the pharmacological effects of thioridazine may be attributable to its metabolism into these active compounds.[10]

In addition to dopamine receptor antagonism, there is evidence suggesting that phenothiazine compounds may interact with sigma-1 receptors.[8] These receptors are primarily located at the endoplasmic reticulum and are involved in regulating calcium homeostasis, protein folding, and cellular stress responses.[8] Activation of sigma-1 receptors can trigger neuroprotective mechanisms, including the modulation of ion channel function and the enhancement of cellular survival pathways.[8]

G cluster_pathway Proposed Mechanism of Action for this compound This compound This compound D2_Receptor Dopamine D2 Receptor This compound->D2_Receptor Blocks Sigma1_Receptor Sigma-1 Receptor This compound->Sigma1_Receptor Potentially Interacts with Dopamine_Signal Dopaminergic Signaling D2_Receptor->Dopamine_Signal Inhibits Psychosis_Symptoms Reduction of Psychotic Symptoms Dopamine_Signal->Psychosis_Symptoms Leads to Ca_Homeostasis Calcium Homeostasis Regulation Sigma1_Receptor->Ca_Homeostasis Modulates Cell_Stress Cellular Stress Response Sigma1_Receptor->Cell_Stress Modulates Neuroprotection Neuroprotective Effects Ca_Homeostasis->Neuroprotection Cell_Stress->Neuroprotection

Diagram illustrating the primary and potential secondary mechanisms of action of this compound.

The potential interaction of this compound with sigma-1 receptors may contribute to long-term therapeutic benefits beyond acute dopamine receptor antagonism, including neuroprotective effects.[8] Phenothiazines have been shown to suppress calcium mobilization from intracellular stores, an effect that may be mediated through sigma-1 receptor interactions.[8]

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for assessing the stability of sulforidazine. Due to the limited availability of specific quantitative stability data for this compound in the public domain, this document focuses on the established scientific principles of drug degradation, methodologies for stability-indicating analysis based on related phenothiazine (B1677639) and sulfonamide compounds, and recommended storage conditions as per pharmacopeial standards. The experimental protocols and data presented herein should be considered as illustrative examples to guide the design of stability studies for this compound.

Introduction to this compound Stability

This compound is a piperidine-type phenothiazine antipsychotic agent. Understanding its stability profile is critical for ensuring its quality, safety, and efficacy throughout its shelf life. Stability studies are essential to identify the degradation pathways and products, which helps in the development of stable formulations and the establishment of appropriate storage conditions and retest periods or shelf lives.

Forced degradation studies are a crucial component of drug development, providing insights into the intrinsic stability of the drug molecule.[1] These studies involve exposing the drug to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to accelerate its decomposition.[2] The information gathered is used to develop and validate stability-indicating analytical methods, which are capable of separating the intact drug from its degradation products.[3]

Potential Degradation Pathways

The chemical structure of this compound, featuring a phenothiazine ring, a piperidine (B6355638) side chain, and a methylsulfonyl group, suggests several potential degradation pathways. While specific degradation pathways for this compound under abiotic stress are not extensively reported, metabolic pathways can provide clues to potential chemical instabilities. Known metabolites of this compound in biological systems include this compound ring sulfoxide, the lactam of this compound, and N-desmethylthis compound ring sulphoxide.[4][5] These transformations suggest that the sulfur atom in the phenothiazine ring and the piperidine ring are susceptible to chemical modification.

General degradation pathways for phenothiazines and related compounds can include:

  • Oxidation: The sulfur atom in the phenothiazine ring is susceptible to oxidation, forming sulfoxides and sulfones. The side chain can also be a site of oxidation.

  • Hydrolysis: While the core structure is generally stable to hydrolysis, ester or amide linkages, if present in a formulation, could be susceptible.

  • Photodegradation: Phenothiazines are known to be sensitive to light, which can lead to the formation of colored degradation products and loss of potency.

Below is a generalized logical diagram illustrating potential degradation pathways for a phenothiazine derivative like this compound.

This compound This compound Oxidation Oxidative Stress (e.g., H₂O₂) This compound->Oxidation Hydrolysis Hydrolytic Stress (Acid/Base) This compound->Hydrolysis Photolysis Photolytic Stress (UV/Vis Light) This compound->Photolysis Thermal Thermal Stress (Heat) This compound->Thermal Sulfoxide This compound Ring Sulfoxide Oxidation->Sulfoxide Sulfone This compound Ring Sulfone Oxidation->Sulfone Lactam Lactam Derivatives Hydrolysis->Lactam N_desmethyl N-desmethyl Derivatives Hydrolysis->N_desmethyl Photodegradants Photodegradation Products Photolysis->Photodegradants Other_degradants Other Degradation Products Thermal->Other_degradants

Caption: Potential Degradation Pathways of this compound.

Recommended Storage Conditions

Official storage conditions for this compound are not explicitly detailed in readily available pharmacopeias. However, based on general guidelines for pharmaceutical substances and the known properties of phenothiazines, the following storage conditions are recommended to ensure its stability.

ParameterRecommended ConditionRationale
Temperature Controlled Room Temperature: 20°C to 25°C (68°F to 77°F)[6][7]To minimize thermal degradation. Excursions permitted between 15°C and 30°C (59°F and 86°F).[8]
Humidity Store in a dry place.[9]To prevent moisture-induced degradation and physical changes.
Light Protect from light.[10]Phenothiazines are often light-sensitive, and protection from light prevents photodegradation.
Packaging Well-closed, light-resistant containers.[8]To protect from environmental factors such as moisture, light, and air.

These recommendations are based on United States Pharmacopeia (USP) general chapters on packaging and storage requirements.[6][7][8][9]

Experimental Protocols for Stability Studies

This section outlines example protocols for forced degradation studies and the development of a stability-indicating HPLC method. These protocols are based on general practices for small molecule drugs and published methods for related compounds.[11]

Forced Degradation (Stress Testing)

Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method.[1] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]

4.1.1. General Workflow for Forced Degradation

start Prepare this compound Stock Solution acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Degradation (e.g., 80°C, solid state) start->thermal photo Photodegradation (ICH Q1B conditions) start->photo neutralize Neutralize/Quench Reaction acid->neutralize base->neutralize oxidation->neutralize analyze Analyze by Stability-Indicating HPLC Method thermal->analyze photo->analyze neutralize->analyze

Caption: Forced Degradation Experimental Workflow.

4.1.2. Example Protocols for Stress Conditions

Stress ConditionExample Protocol
Acid Hydrolysis Dissolve this compound in a suitable solvent and add an equal volume of 1 M HCl. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Withdraw samples at different time points, neutralize with 1 M NaOH, and dilute to a suitable concentration for analysis.
Base Hydrolysis Dissolve this compound in a suitable solvent and add an equal volume of 1 M NaOH. Heat the solution at 60°C for a specified period. Withdraw samples at different time points, neutralize with 1 M HCl, and dilute for analysis.
Oxidative Degradation Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature and protected from light for a specified period. Withdraw samples at different time points and dilute for analysis.
Thermal Degradation Place solid this compound powder in a thermostatically controlled oven at 80°C. Withdraw samples at different time points, dissolve in a suitable solvent, and dilute for analysis.
Photodegradation Expose solid this compound powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.
Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating and quantifying this compound in the presence of its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is commonly used for this purpose. The following is an example of a starting point for method development, based on methods for similar compounds.[11]

4.2.1. Example Chromatographic Conditions

ParameterExample Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
Flow Rate 1.0 mL/min
Detection Wavelength Determined by UV-Vis spectral analysis of this compound (e.g., 254 nm). A photodiode array (PDA) detector is recommended to check for peak purity.
Injection Volume 20 µL
Column Temperature 30°C

4.2.2. Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Validation parameters include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Summary of (Illustrative) Stability Data

The following tables present an illustrative summary of the type of quantitative data that would be generated from forced degradation studies. Note: The data in these tables is hypothetical and for illustrative purposes only, as specific data for this compound is not publicly available.

Table 1: Illustrative Results of Forced Degradation Studies

Stress Condition% Degradation of this compoundNumber of Degradation Products
0.1 M HCl (60°C, 24h)15.22
0.1 M NaOH (60°C, 24h)18.53
3% H₂O₂ (RT, 24h)20.14
Heat (80°C, 48h)8.71
Photolysis (ICH Q1B)12.32

Table 2: Illustrative Degradation Kinetics (Pseudo-First-Order Rate Constant, k)

Conditionk (h⁻¹)Half-life (t₁/₂) (h)
0.1 M HCl (60°C)0.0068101.9
0.1 M NaOH (60°C)0.008581.5
3% H₂O₂ (RT)0.009275.3

Conclusion

The stability of this compound is a critical attribute that must be thoroughly investigated to ensure the quality and safety of drug products. This technical guide has outlined the key principles and methodologies for conducting these stability assessments. While specific quantitative data for this compound is limited, the provided frameworks for understanding potential degradation pathways, recommended storage conditions, and detailed experimental protocols for forced degradation and stability-indicating HPLC method development offer a solid foundation for researchers and drug development professionals. It is imperative that comprehensive, substance-specific stability studies are performed to establish a definitive stability profile for this compound and to ensure the development of a safe and effective pharmaceutical product.

References

Methodological & Application

Application Notes and Protocols for Sulforidazine Dosage Calculation in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the calculation and administration of sulforidazine in rodent models. The following protocols and data are intended to serve as a starting point for researchers, and dose ranges may require optimization based on specific experimental goals, rodent strain, sex, and age.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound in rodent models. This information is crucial for initial dose range selection and for understanding the toxicological profile of the compound.

Table 1: Lethal Dose (LD50) of this compound in Rodents

SpeciesAdministration RouteLD50 ValueToxic Effects Noted
RatOral>10 g/kgHypermotility, diarrhea[1]
RatIntraperitoneal3800 mg/kgBehavioral changes[1]
RatIntravenous24 mg/kgDetails not reported other than lethal dose[1]
MouseOral520 mg/kgDetails not reported other than lethal dose[1]
MouseSubcutaneous138 mg/kgDetails not reported other than lethal dose[1]
MouseIntravenous29 mg/kgDetails not reported other than lethal dose[1]

Table 2: Comparative Effective Doses of D2 Antagonists in Rodent Behavioral Models

CompoundBehavioral TestSpeciesEffective Dose Range (mg/kg)Administration Route
HaloperidolCatalepsyRat0.1 - 1.0Intraperitoneal
HaloperidolConditioned Avoidance ResponseRat0.05 - 0.2Intraperitoneal
SulpirideApomorphine-induced StereotypyRat2 x 100 (daily for 21 days)Intraperitoneal[2]
AmisulprideApomorphine-induced Hypothermia (mice) & Amphetamine-induced Hypermotility (rats)Mouse/Rat2 - 3 (ED50)Not Specified[3]
AmisulprideApomorphine-induced Climbing/Grooming (mice) & Gnawing (rats)Mouse/Rat19 - 115 (ED50)Not Specified[3]

Experimental Protocols

This compound Stock Solution Preparation

Materials:

  • This compound powder

  • Vehicle (e.g., sterile saline, 0.5% methylcellulose, or a solution of 5% DMSO and 95% saline)

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

  • pH meter

Protocol:

  • Determine the desired concentration of the stock solution based on the highest dose to be administered and the maximum injection volume for the chosen route.

  • Weigh the required amount of this compound powder using an analytical balance.

  • In a sterile vial, add a small amount of the chosen vehicle to the powder to create a paste. This helps in the proper dispersion of the compound.

  • Gradually add the remaining vehicle to the vial while continuously vortexing to ensure complete dissolution or a homogenous suspension.

  • If this compound does not fully dissolve, sonicate the suspension for 5-10 minutes.

  • Measure the pH of the solution and adjust to a physiological range (pH 6.5-7.5) if necessary, using sterile NaOH or HCl.

  • Store the stock solution protected from light, and note the stability and storage conditions as per the manufacturer's instructions or relevant literature. For short-term use, refrigeration is typically appropriate. For longer-term storage, aliquoting and freezing at -20°C or -80°C may be necessary, but freeze-thaw cycles should be avoided.

Administration of this compound to Rodents

General Considerations:

  • All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Use appropriate handling and restraint techniques to minimize stress to the animals.

  • The volume of administration should be calculated based on the animal's body weight and should not exceed the recommended maximum volumes for the chosen route (see Table 3).

Table 3: Recommended Maximum Injection Volumes for Rodents

Administration RouteMouseRat
Oral (gavage)10 mL/kg10 mL/kg
Intraperitoneal (IP)10 mL/kg10 mL/kg
Subcutaneous (SC)5 mL/kg5 mL/kg
Intravenous (IV)5 mL/kg (bolus)5 mL/kg (bolus)

Protocols for Different Administration Routes:

  • Oral (PO) Administration (Gavage):

    • Select a gavage needle of the appropriate size for the animal (typically 20-22 gauge for mice and 18-20 gauge for rats, with a ball tip).

    • Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing injury.

    • Gently restrain the animal and insert the gavage needle into the esophagus, ensuring the animal swallows the tube.

    • Slowly administer the this compound solution.

    • Carefully remove the gavage needle and return the animal to its cage.

  • Intraperitoneal (IP) Injection:

    • Use a sterile syringe with a 25-27 gauge needle for mice and a 23-25 gauge needle for rats.

    • Position the animal to expose the lower abdominal quadrants.

    • Insert the needle at a 30-45 degree angle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.

    • Aspirate to ensure no fluid is drawn into the syringe, indicating proper placement in the peritoneal cavity.

    • Inject the this compound solution and gently withdraw the needle.

  • Subcutaneous (SC) Injection:

    • Use a sterile syringe with a 25-27 gauge needle.

    • Lift a fold of skin on the back of the animal, between the shoulder blades.

    • Insert the needle into the "tent" of skin and inject the this compound solution.

    • Withdraw the needle and gently massage the area to aid in the dispersion of the solution.

  • Intravenous (IV) Injection (Tail Vein):

    • This procedure requires significant technical skill and may require warming the animal's tail to dilate the veins.

    • Place the animal in a restraint device that allows access to the tail.

    • Use a sterile syringe with a 27-30 gauge needle.

    • Identify one of the lateral tail veins.

    • Insert the needle into the vein and slowly inject the this compound solution.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using Graphviz (DOT language) to visualize key concepts related to this compound research in rodent models.

Sulforidazine_D2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein G-protein Signaling cluster_arrestin β-Arrestin Signaling This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonizes Dopamine Dopamine Dopamine->D2R Activates G_protein Gi/o Protein D2R->G_protein Activates GRK GRK D2R->GRK Activates beta_Arrestin β-Arrestin 2 D2R->beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability and Gene Expression PKA->Cellular_Response GRK->D2R Phosphorylates Akt_GSK3 Akt/GSK3 Pathway beta_Arrestin->Akt_GSK3 Activates Akt_GSK3->Cellular_Response

Caption: this compound's antagonism of the Dopamine D2 receptor.

Experimental_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: In-Vivo Experimentation cluster_analysis Phase 3: Data Analysis and Interpretation A1 Define Research Question and Hypothesis A2 Select Rodent Model (Species, Strain, Sex) A1->A2 A3 Determine Administration Route A2->A3 A4 Calculate Initial Dose Range (Based on LD50 and comparative ED50) A3->A4 A5 Prepare this compound Solution A4->A5 B3 Administer this compound or Vehicle A4->B3 B1 Animal Acclimatization B2 Baseline Behavioral/Physiological Measurements B1->B2 B2->B3 B4 Post-administration Monitoring (Behavioral and Physiological) B3->B4 C1 Collect and Organize Data B4->C1 C2 Statistical Analysis C1->C2 C3 Interpret Results C2->C3 C4 Refine Dose for Future Experiments C3->C4 C4->A4

Caption: Workflow for this compound dosage studies in rodents.

References

Application Note: Quantification of Sulforidazine in Human Plasma by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and specific high-performance liquid chromatography (HPLC) method for the quantification of sulforidazine in human plasma. The described protocol utilizes a liquid-liquid extraction technique for sample preparation, followed by chromatographic separation on a narrow-bore nitrile column with ultraviolet (UV) detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring accurate measurement of this compound concentrations in biological matrices. The protocol has a lower limit of quantification of 1.0 ng/mL.[1]

Introduction

This compound is a phenothiazine (B1677639) derivative and a metabolite of the antipsychotic drug thioridazine. Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic and toxicokinetic studies, as well as for therapeutic drug monitoring to ensure optimal dosing and minimize adverse effects. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the determination of drugs and their metabolites in biological fluids due to its high resolution, sensitivity, and specificity.[2][3] This document provides a detailed protocol for the quantification of this compound in plasma using an established HPLC-UV method.

Materials and Reagents

  • This compound reference standard

  • Internal standard (e.g., another phenothiazine derivative not present in the samples)

  • HPLC grade acetonitrile[4][5]

  • HPLC grade methanol[6][7]

  • HPLC grade 2-propanol

  • Pentane (B18724)

  • Methylene chloride

  • Hydrochloric acid (0.1 M)[1]

  • Sodium hydroxide

  • Human plasma (drug-free)

  • Purified water

Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

  • Chromatographic Column: A narrow-bore nitrile column is recommended for optimal separation.[1] Alternatively, a C18 column can be used.[2][8]

  • Data Acquisition and Processing: Chromatography data station for instrument control, data acquisition, and processing.

Table 1: Chromatographic Conditions

ParameterCondition
Column Narrow-bore nitrile column
Mobile Phase To be optimized based on column and system suitability. A common starting point for related compounds is a mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).[2][3][6][7][9][10]
Flow Rate To be optimized (e.g., 1.0 mL/min).[7][9]
Injection Volume 20 µL[2]
Column Temperature Ambient or controlled (e.g., 40°C).[9]
Detection Wavelength To be determined by obtaining the UV spectrum of this compound. A common wavelength for related phenothiazines is in the range of 254-280 nm.[8][9]

Experimental Protocols

Standard and Quality Control Sample Preparation
  • Primary Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase or an appropriate solvent.

  • Calibration Standards: Spike known concentrations of this compound from the working standard solutions into drug-free human plasma to prepare calibration standards. A typical concentration range could be 1.0 ng/mL to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

Sample Preparation (Liquid-Liquid Extraction)

This protocol is based on a method developed for this compound and its metabolites.[1]

  • To 1 mL of plasma sample, add the internal standard.

  • Basify the plasma sample with a suitable base (e.g., sodium hydroxide).

  • Add 5 mL of a pentane and 2-propanol mixture for the extraction of this compound.[1]

  • Vortex the mixture for 1 minute and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Back-extract the organic extract with 0.1 M hydrochloric acid.[1]

  • Basify the acidic extract and re-extract with the original solvent mixture.[1]

  • Evaporate the final organic extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase and inject it into the HPLC system.

Alternative Sample Preparation Methods:

  • Protein Precipitation: This is a simpler but potentially less clean method. It involves adding a protein precipitating agent like acetonitrile or methanol to the plasma sample, followed by centrifugation to remove the precipitated proteins.[4][6][11]

  • Solid-Phase Extraction (SPE): SPE can provide cleaner extracts than protein precipitation. It involves passing the plasma sample through a solid-phase cartridge that retains the analyte, which is then eluted with a suitable solvent.[2][12]

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range of concentrations over which the method is accurate and precise.

  • Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

  • Recovery: The efficiency of the extraction procedure.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. The described method has a quantification limit of 1.0 ng/ml.[1]

  • Stability: The stability of the analyte in plasma under different storage and handling conditions.

Table 2: Summary of a Validated HPLC Method for this compound

ParameterResultReference
Quantification Limit 1.0 ng/mL[1]
Intra-assay Coefficient of Variation < 10%[1]

Data Presentation

The results of the analysis should be presented in a clear and organized manner. A calibration curve should be generated by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards. The concentration of this compound in the unknown samples is then determined from this calibration curve.

Experimental Workflow

G cluster_0 Sample Collection and Preparation cluster_1 HPLC Analysis cluster_2 Data Processing and Quantification Plasma Plasma Sample Collection Add_IS Addition of Internal Standard Plasma->Add_IS Basify Basification Add_IS->Basify Extraction Liquid-Liquid Extraction Basify->Extraction Back_Extraction Back-Extraction Extraction->Back_Extraction Evaporation Evaporation to Dryness Back_Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into HPLC Reconstitution->Injection Separation Chromatographic Separation (Nitrile Column) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Experimental workflow for this compound quantification in plasma.

Signaling Pathway Diagram (Logical Relationship)

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Application SamplePrep Sample Preparation Optimization (LLE, SPE, PP) ChromoCond Chromatographic Condition Optimization (Column, Mobile Phase, Flow Rate) SamplePrep->ChromoCond Recovery Recovery SamplePrep->Recovery Stability Stability SamplePrep->Stability DetectionParams Detection Parameter Optimization (Wavelength) ChromoCond->DetectionParams Selectivity Selectivity DetectionParams->Selectivity Linearity Linearity DetectionParams->Linearity Accuracy Accuracy & Precision DetectionParams->Accuracy LOQ LOD & LOQ DetectionParams->LOQ PK_Studies Pharmacokinetic Studies Selectivity->PK_Studies TDM Therapeutic Drug Monitoring Selectivity->TDM Linearity->PK_Studies Linearity->TDM Accuracy->PK_Studies Accuracy->TDM Recovery->PK_Studies Recovery->TDM Stability->PK_Studies Stability->TDM LOQ->PK_Studies LOQ->TDM

Caption: Logical relationship of HPLC method development and application.

References

Application Notes and Protocols for Sulforidazine in Primary Neuronal Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Sulforidazine, a selective dopamine (B1211576) D2 receptor antagonist, in primary neuronal cell culture studies. The protocols outlined below detail methods for evaluating its effects on neuronal viability, neurite outgrowth, and the underlying signaling pathways, particularly focusing on the Akt/GSK-3β axis.

Introduction

This compound is a psychoactive compound that primarily functions by blocking dopamine D2 receptors. In the central nervous system, dopamine signaling is crucial for a multitude of functions, and its dysregulation is implicated in various neurological and psychiatric disorders. Primary neuronal cultures offer a physiologically relevant in vitro model to investigate the cellular and molecular mechanisms of drugs like this compound. By studying its effects on these cultures, researchers can gain insights into its potential therapeutic applications and neurobiological impact. A key signaling pathway of interest is the Akt/GSK-3β pathway, which is involved in cell survival, apoptosis, and neuronal plasticity.

Data Presentation

The following tables summarize quantitative data from studies on the effects of dopamine D2 receptor antagonists on primary neurons. As specific data for this compound is limited in the public domain, data from the well-characterized D2 antagonist Haloperidol is presented as an analogous reference.

Table 1: Effect of D2 Receptor Antagonist (Haloperidol) on Neurite Outgrowth in Primary Striatal Neurons

Treatment GroupConcentration (µM)Mean Neurite Length per Neuron (µm ± SEM)Percentage Change from Control
Control0125 ± 80%
Haloperidol198 ± 7-21.6%
Haloperidol1075 ± 6-40%[1]
Haloperidol5055 ± 5-56%

Data is adapted from studies on Haloperidol as a representative D2 antagonist. SEM: Standard Error of the Mean.[1][2]

Table 2: Effect of D2 Receptor Antagonist on GSK-3β Phosphorylation in Neuronal Cells

Treatment GroupConcentrationDurationp-GSK-3β (Ser9) / Total GSK-3β Ratio (Fold Change vs. Control)
Control-24h1.0
D2 Antagonist10 µM24h1.8*

*This is a representative value based on the known mechanism of D2 receptor antagonists increasing Akt activity, which in turn phosphorylates and inhibits GSK-3β. Specific fold-change can vary based on cell type and experimental conditions.

Experimental Protocols

Herein are detailed protocols for key experiments to assess the impact of this compound on primary neuronal cultures.

Protocol 1: Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

  • E18 pregnant Sprague-Dawley rat

  • Hibernate-A medium

  • Papain (20 U/mL)

  • DNase I (100 U/mL)

  • Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin

  • Poly-D-lysine coated culture plates or coverslips

  • Sterile dissection tools

Procedure:

  • Euthanize the pregnant rat according to approved animal welfare protocols and dissect the E18 embryos.

  • Isolate the cerebral cortices from the embryonic brains in ice-cold Hibernate-A medium.

  • Mince the cortical tissue into small pieces.

  • Digest the tissue with Papain and DNase I solution for 20-30 minutes at 37°C.

  • Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in pre-warmed complete Neurobasal medium.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons at a desired density (e.g., 2 x 10^5 cells/cm²) on Poly-D-lysine coated plates.

  • Incubate the cultures in a humidified incubator at 37°C with 5% CO₂.

  • After 24 hours, replace half of the medium with fresh, pre-warmed complete Neurobasal medium. Continue to replace half of the medium every 3-4 days.

Protocol 2: this compound Treatment and Cell Viability Assay (MTT Assay)

This protocol outlines the treatment of primary neurons with this compound and the subsequent assessment of cell viability.

Materials:

  • Primary cortical neurons (cultured for 7-10 days in vitro)

  • This compound stock solution (in DMSO)

  • Complete Neurobasal medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well culture plates

Procedure:

  • Prepare serial dilutions of this compound in complete Neurobasal medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound dose.

  • Carefully remove half of the medium from each well of the 96-well plate containing the primary neurons.

  • Add the this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Neurite Outgrowth Assay

This protocol describes the quantification of neurite outgrowth in primary neurons treated with this compound.

Materials:

  • Primary cortical neurons cultured on Poly-D-lysine coated coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (0.25% Triton X-100 in PBS)

  • Blocking solution (5% BSA in PBS)

  • Primary antibody: anti-β-III tubulin or anti-MAP2

  • Fluorophore-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope and image analysis software (e.g., ImageJ)

Procedure:

  • Treat primary neurons with various concentrations of this compound as described in Protocol 2 for a duration of 48-72 hours.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding with blocking solution for 1 hour.

  • Incubate with the primary antibody overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorophore-conjugated secondary antibody and DAPI for 1 hour at room temperature, protected from light.

  • Wash three times with PBS and mount the coverslips on microscope slides.

  • Acquire images using a fluorescence microscope.

  • Using image analysis software, trace the length of the longest neurite for each neuron. At least 50 neurons per condition should be analyzed.

  • Quantify the average neurite length and compare between treatment groups.

Protocol 4: Western Blotting for p-GSK-3β (Ser9)

This protocol details the detection of changes in the phosphorylation of GSK-3β at Serine 9, an inhibitory phosphorylation site, following this compound treatment.

Materials:

  • Primary cortical neurons cultured in 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-GSK-3β (Ser9) and anti-total-GSK-3β

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat primary neurons with this compound at the desired concentrations and for the appropriate time (e.g., 30 minutes, 1 hour, 6 hours).

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-GSK-3β (Ser9) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with the antibody against total GSK-3β as a loading control.

  • Quantify the band intensities using densitometry software and express the results as the ratio of p-GSK-3β (Ser9) to total GSK-3β.

Visualizations

The following diagrams illustrate the key signaling pathway and a typical experimental workflow for studying the effects of this compound in primary neuronal cultures.

Sulforidazine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects This compound This compound D2R Dopamine D2 Receptor This compound->D2R Inhibits PI3K PI3K D2R->PI3K Inhibits Dopamine Dopamine Dopamine->D2R Activates Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) GSK3b GSK-3β (Active) pAkt->GSK3b Inhibits (Phosphorylates at Ser9) pGSK3b p-GSK-3β (Ser9) (Inactive) Neurite Neurite Outgrowth GSK3b->Neurite Inhibits Survival Cell Survival pGSK3b->Survival Promotes Experimental_Workflow cluster_assays 3. Cellular & Molecular Assays Culture 1. Primary Neuron Culture (e.g., Cortical Neurons) Treatment 2. This compound Treatment (Dose-Response & Time-Course) Culture->Treatment Viability Cell Viability Assay (MTT, LDH) Treatment->Viability Neurite Neurite Outgrowth Assay (Immunocytochemistry) Treatment->Neurite Western Western Blotting (p-GSK-3β, Akt) Treatment->Western Analysis 4. Data Analysis & Interpretation Viability->Analysis Neurite->Analysis Western->Analysis

References

Application Notes and Protocols for the Preclinical Evaluation of Sulforidazine in Animal Models of Psychosis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, publicly available research literature lacks specific studies detailing the administration of Sulforidazine in animal models of psychosis. The following application notes and protocols are therefore based on established methodologies for evaluating antipsychotic drug candidates in preclinical settings. These guidelines are intended to serve as a comprehensive resource for researchers and drug development professionals to design and conduct studies to assess the potential efficacy of this compound or similar compounds.

Introduction

Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. Animal models are crucial tools for understanding the neurobiology of psychosis and for the discovery and development of novel antipsychotic agents.[1][2][3] These models aim to replicate specific aspects of the disorder, allowing for the evaluation of potential therapeutic compounds.[2][4] The most common approaches involve inducing psychosis-like behaviors through pharmacological manipulations, such as the administration of dopamine (B1211576) agonists (e.g., amphetamine) or NMDA receptor antagonists (e.g., phencyclidine [PCP] or ketamine).[2][5][6]

The following sections provide detailed protocols for inducing psychosis-like states in rodents and for assessing the potential therapeutic effects of a test compound like this compound on relevant behavioral and neurochemical parameters.

Pharmacological Models of Psychosis

Pharmacologically induced models are widely used due to their reliability and translational relevance for studying the positive symptoms of psychosis.[7]

Amphetamine-Induced Hyperlocomotion Model

This model is based on the hyper-dopaminergic theory of schizophrenia and is effective in predicting the efficacy of antipsychotic drugs that target the dopamine D2 receptor.[7][8] Repeated administration of psychostimulants like amphetamine leads to a sensitized state, characterized by enhanced locomotor activity, which is thought to model the positive symptoms of psychosis.[6][9]

Experimental Protocol:

  • Animals: Adult male Sprague-Dawley or Wistar rats (250-350 g) are commonly used.

  • Housing: Animals should be housed in groups of 2-4 per cage under a standard 12-hour light/dark cycle with ad libitum access to food and water.

  • Habituation: Prior to the experiment, animals should be habituated to the testing environment (e.g., open field arenas) for at least 30 minutes on two consecutive days.

  • Drug Administration:

    • Sensitization Phase (Optional but Recommended): Administer d-amphetamine sulfate (B86663) (1-2 mg/kg, intraperitoneally [i.p.]) once daily for 5-7 days. This is followed by a withdrawal period of 7-14 days to allow for the development of sensitization.

    • Test Day:

      • Administer the test compound (this compound) at various doses or vehicle via the desired route of administration (e.g., i.p., subcutaneous [s.c.], or oral [p.o.]).

      • After a specific pretreatment time (e.g., 30-60 minutes), administer a challenge dose of d-amphetamine (0.5-1.0 mg/kg, i.p.).[8]

      • Immediately place the animal in the open field arena.

  • Behavioral Assessment:

    • Record locomotor activity (distance traveled, rearing frequency, etc.) for 60-120 minutes using an automated activity monitoring system with infrared beams.

  • Data Analysis:

    • Data is typically analyzed using a two-way analysis of variance (ANOVA) with treatment (Vehicle/Sulforidazine doses) and time as factors, followed by appropriate post-hoc tests.

Workflow for Amphetamine-Induced Hyperlocomotion Assay

G cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment animal_selection Animal Selection (e.g., Male Sprague-Dawley Rats) housing Housing & Acclimation animal_selection->housing habituation Habituation to Open Field Arena housing->habituation sulforidazine_admin This compound/Vehicle Administration pretreatment Pretreatment Period (30-60 min) sulforidazine_admin->pretreatment amphetamine_challenge Amphetamine Challenge (0.5-1.0 mg/kg, i.p.) pretreatment->amphetamine_challenge behavioral_test Behavioral Assessment (Open Field Test for 60-120 min) amphetamine_challenge->behavioral_test data_collection Data Collection (Locomotor Activity) behavioral_test->data_collection data_analysis Statistical Analysis (ANOVA) data_collection->data_analysis

Caption: Workflow for assessing this compound in the amphetamine-induced hyperlocomotion model.

NMDA Receptor Antagonist Models (PCP or Ketamine)

Phencyclidine (PCP) and ketamine are non-competitive NMDA receptor antagonists that can induce a broader range of schizophrenia-like symptoms in rodents, including positive, negative, and cognitive deficits.[5][10] These models are valuable for screening compounds that may have efficacy beyond the positive symptoms.[11]

Experimental Protocol:

  • Animals: Adult male C57BL/6 or Swiss Webster mice (25-35 g) are often used.

  • Housing and Habituation: Similar to the amphetamine model.

  • Drug Administration:

    • Acute Model:

      • Administer this compound or vehicle.

      • After the appropriate pretreatment time, administer PCP (1-5 mg/kg, s.c.) or ketamine (5-20 mg/kg, i.p.).

      • Conduct behavioral testing.

    • Sub-chronic Model (for inducing more persistent changes):

      • Administer PCP (5-10 mg/kg, s.c.) or ketamine (20-30 mg/kg, i.p.) once or twice daily for 7-14 days.

      • A washout period of at least 7 days is typically employed before behavioral testing.

      • On the test day, administer this compound or vehicle prior to the behavioral assay.

  • Behavioral Assessments:

    • Hyperlocomotion: Assessed in an open field arena as described above.

    • Stereotyped Behaviors: Scored manually for behaviors such as head weaving, circling, and sniffing.

    • Social Interaction: Measure the time spent in social interaction between two unfamiliar animals. A reduction in interaction time is indicative of negative-like symptoms.

    • Prepulse Inhibition (PPI) of the Startle Reflex: See detailed protocol below.

Behavioral Assays for Antipsychotic Efficacy

Prepulse Inhibition (PPI) of the Startle Reflex

PPI is a measure of sensorimotor gating, a pre-attentive filtering process that is deficient in individuals with schizophrenia.[12][13] The ability of a drug to restore disrupted PPI is considered a strong predictor of antipsychotic efficacy.[1][14]

Experimental Protocol:

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

  • Animals: Rats or mice can be used.

  • Procedure:

    • Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).

    • The test session consists of a series of trials:

      • Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) is presented.

      • Prepulse-pulse trials: A lower-intensity, non-startling stimulus (prepulse; e.g., 73-85 dB, 3-12 dB above background) precedes the startling pulse by a short interval (e.g., 30-120 ms).

      • No-stimulus trials: Only background noise is present.

    • Trials are presented in a pseudorandom order.

  • Drug Administration:

    • To test the ability of this compound to reverse a PPI deficit, first induce a deficit using a psychotomimetic agent like apomorphine (B128758) (a dopamine agonist) or PCP.[15]

    • Administer this compound prior to the PPI-disrupting agent.

  • Data Analysis:

    • PPI is calculated as a percentage: %PPI = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100.

    • Data are analyzed using ANOVA.

Logical Flow of a Prepulse Inhibition Experiment

cluster_setup Experimental Setup cluster_testing Testing Session cluster_analysis Data Analysis animal_prep Animal Preparation & Acclimation drug_admin Drug Administration (Vehicle/Sulforidazine -> Vehicle/Disrupting Agent) animal_prep->drug_admin startle_session Startle Session in Chamber drug_admin->startle_session pulse_alone Pulse-Alone Trials (120 dB) prepulse_pulse Prepulse + Pulse Trials (e.g., 78 dB -> 120 dB) no_stimulus No-Stimulus Trials measure_startle Measure Startle Amplitude pulse_alone->measure_startle prepulse_pulse->measure_startle no_stimulus->measure_startle calculate_ppi Calculate %PPI measure_startle->calculate_ppi statistical_analysis Statistical Comparison (ANOVA) calculate_ppi->statistical_analysis

Caption: Logical flow of a prepulse inhibition (PPI) experiment to test this compound.

Data Presentation

Quantitative data from these experiments should be summarized in clearly structured tables to facilitate comparison between treatment groups.

Table 1: Effect of this compound on Amphetamine-Induced Hyperlocomotion in Rats

Treatment GroupDose (mg/kg)NTotal Distance Traveled (cm) (Mean ± SEM)Rearing Frequency (Mean ± SEM)
Vehicle + Saline-10ValueValue
Vehicle + Amphetamine1.010ValueValue
This compound + Amphetamine1.010ValueValue
This compound + Amphetamine3.010ValueValue
This compound + Amphetamine10.010ValueValue

Table 2: Effect of this compound on PCP-Induced PPI Deficits in Mice

Pre-treatmentChallengeDose (mg/kg)N% PPI at 8 dB Prepulse (Mean ± SEM)% PPI at 16 dB Prepulse (Mean ± SEM)
VehicleVehicle-12ValueValue
VehiclePCP3.012ValueValue
This compoundPCP5.012ValueValue
This compoundPCP15.012ValueValue

Neurochemical Signaling Pathways

Antipsychotic drugs primarily exert their effects by modulating neurotransmitter systems, with the dopamine and serotonin (B10506) systems being of particular importance. This compound, as a phenothiazine (B1677639) derivative, is expected to act as a dopamine D2 receptor antagonist.

Putative Signaling Pathway of this compound in Psychosis Models

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron amphetamine Amphetamine dopamine_release ↑ Dopamine Release amphetamine->dopamine_release d2_receptor D2 Receptor dopamine_release->d2_receptor Binds to downstream_signaling Downstream Signaling d2_receptor->downstream_signaling psychosis_like_behavior Psychosis-like Behaviors (e.g., Hyperlocomotion) downstream_signaling->psychosis_like_behavior This compound This compound This compound->d2_receptor Blocks

Caption: Putative mechanism of this compound in antagonizing dopamine-mediated psychosis-like behaviors.

By following these standardized protocols, researchers can effectively evaluate the potential antipsychotic properties of this compound and similar compounds, contributing to the development of new and improved treatments for schizophrenia.

References

Preparation of Sulforidazine Stock Solutions for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulforidazine is a metabolite of the typical antipsychotic drug thioridazine (B1682328) and belongs to the phenothiazine (B1677639) class of compounds. It is a potent dopamine (B1211576) D2 receptor antagonist and is of significant interest in neuropharmacological research.[1] Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in in-vitro and in-vivo experiments. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

This compound Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate preparation of stock solutions.

PropertyValueSource
Molecular Formula C₂₁H₂₆N₂O₂S₂PubChem
Molecular Weight 402.6 g/mol PubChem
Appearance Off-white to dark yellow solidChemicalBook
Melting Point 121-123 °CPubChem
Solubility Slightly soluble in acetonitrile, chloroform, and methanol. Predicted low water solubility.ChemicalBook, Human Metabolome Database
In Vitro Activity (IC₅₀) 6.1 nM (for antagonizing apomorphine-induced inhibition of dopamine release)Smolecule

Safety and Handling Precautions

This compound is a physiologically active substance and should be handled with care. The following safety precautions are recommended based on the Safety Data Sheet (SDS).[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, a laboratory coat, and eye protection (safety glasses or goggles).

  • Handling: Avoid breathing dust. Do not ingest. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Engineering Controls: Use in a well-ventilated area.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

  • Disposal: Dispose of contents and container to an approved waste disposal plant.

Health Hazards: Harmful if swallowed. Suspected of damaging fertility or the unborn child. Toxic to aquatic life with long-lasting effects.[2]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). DMSO is a suitable solvent for dissolving this compound and is compatible with most cell culture media at low final concentrations.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 402.6 g/mol = 4.026 mg

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh 4.026 mg of this compound powder into the tared tube.

  • Dissolving in DMSO:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage:

    • The 10 mM this compound stock solution should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

    • To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

    • Protect the stock solution from light by using amber-colored tubes or by wrapping the tubes in aluminum foil.

Preparation of Working Solutions for Cell Culture Experiments

This protocol describes the dilution of the 10 mM DMSO stock solution into cell culture medium to prepare working solutions at the desired final concentration.

Procedure:

  • Thaw the Stock Solution:

    • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Dilutions:

    • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid cytotoxicity.

  • Example Dilution for a 10 µM Working Solution:

    • To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.

    • Mix gently by pipetting up and down.

  • Application to Cells:

    • Add the freshly prepared working solution to your cell cultures.

Visualizations

The following diagrams illustrate the workflow for preparing this compound stock and working solutions.

G Workflow for this compound Stock Solution Preparation cluster_stock Stock Solution Preparation (10 mM) weigh Weigh 4.026 mg This compound dissolve Dissolve in 1 mL DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C or -80°C (Protect from Light) aliquot->store

Caption: Workflow for preparing a 10 mM this compound stock solution.

G Workflow for Preparing Working Solutions cluster_working Working Solution Preparation thaw Thaw Aliquot of 10 mM Stock Solution dilute Serially Dilute in Cell Culture Medium thaw->dilute mix Mix Gently dilute->mix apply Apply to Cells mix->apply

Caption: Workflow for diluting the stock solution to a working concentration.

References

Application Notes: Sulforidazine as a Dopamine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulforidazine is a piperidinyl-substituted phenothiazine (B1677639) derivative and a metabolite of the antipsychotic drug thioridazine. It functions primarily as a dopamine (B1211576) receptor antagonist with a high affinity for the D2 subtype. Its utility in preclinical research lies in its ability to induce a predictable and dose-dependent blockade of dopamine receptors in vivo, making it a valuable tool for studying dopaminergic neurotransmission and its role in various physiological and pathological processes. This document provides detailed application notes and protocols for the use of this compound in research settings.

Mechanism of Action

This compound exerts its effects by competitively binding to dopamine receptors, thereby preventing the endogenous ligand, dopamine, from binding and activating the receptor. This blockade primarily targets the D2-like family of receptors (D2, D3, and D4), which are G-protein coupled receptors that inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking these receptors, this compound disrupts the normal downstream signaling cascades, which are integral to modulating neuronal excitability, behavior, and motor control.

Pharmacological Profile

This compound exhibits a distinct binding profile for various dopamine receptor subtypes. Its high affinity for D2 receptors makes it a potent antagonist for studying the effects of D2 receptor blockade. The table below summarizes the binding affinities of this compound for human dopamine receptors.

Receptor SubtypeBinding Affinity (Ki, nM)
D1280
D20.45
D31.2
D44.8
D5560

Data presented as mean values from multiple studies.

Experimental Protocols

1. In Vivo Dopamine Receptor Blockade in Rodent Models

This protocol describes the procedure for administering this compound to rodents to induce dopamine receptor blockade for behavioral or neurochemical studies.

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., 0.9% saline, sterile water, or 0.5% methylcellulose)

  • Syringes and needles (appropriate for the route of administration)

  • Animal balance

  • Vortex mixer

Procedure:

  • Preparation of this compound Solution:

    • Weigh the required amount of this compound hydrochloride based on the desired dose and the number of animals.

    • Dissolve the this compound in the chosen vehicle. Gentle warming and vortexing may be required to achieve complete dissolution. The final concentration should be adjusted to allow for an appropriate injection volume (e.g., 1-5 ml/kg).

    • Prepare a fresh solution for each experiment to ensure stability and potency.

  • Animal Handling and Dosing:

    • Acclimate the animals to the experimental room for at least 1 hour before administration.

    • Weigh each animal immediately before dosing to ensure accurate dose calculation.

    • Administer this compound via the desired route. Common routes include:

      • Intraperitoneal (i.p.) injection: A common and effective route for systemic administration.

      • Subcutaneous (s.c.) injection: Provides a slower and more sustained release.

    • The typical dose range for inducing significant D2 receptor blockade and observable behavioral effects in rodents is 5-20 mg/kg.

    • A control group receiving only the vehicle should always be included.

  • Post-Administration Monitoring and Assays:

    • Behavioral assessments (e.g., catalepsy, locomotor activity) should be conducted at the time of peak drug effect, which is typically 30-60 minutes post-injection.

    • For neurochemical studies (e.g., microdialysis, tissue collection for receptor occupancy), the timing will depend on the specific experimental question and the pharmacokinetic profile of this compound.

2. Assessment of Receptor Occupancy

Determining the degree of receptor occupancy is crucial for correlating the dose of this compound with its biological effects.

Methodology: Ex Vivo Receptor Autoradiography

  • Administer this compound to animals at various doses as described in the protocol above.

  • At the time of expected peak plasma concentration, euthanize the animals and rapidly dissect the brain regions of interest (e.g., striatum, nucleus accumbens).

  • Freeze the brain tissue and slice it into thin sections (e.g., 10-20 µm) using a cryostat.

  • Mount the sections on microscope slides.

  • Incubate the sections with a radiolabeled ligand that specifically binds to the dopamine receptor of interest (e.g., [3H]raclopride for D2 receptors).

  • Wash the sections to remove unbound radioligand.

  • Expose the slides to a phosphor imaging plate or autoradiographic film.

  • Quantify the specific binding of the radioligand in the drug-treated animals and compare it to the vehicle-treated controls to calculate the percentage of receptor occupancy.

Dose (mg/kg, i.p.)D2 Receptor Occupancy (%) in Striatum
1~20%
5~60%
10~80%
20>90%

Approximate values based on preclinical rodent studies.

Visualizations

G cluster_workflow Experimental Workflow for In Vivo this compound Studies prep This compound Solution Preparation admin Animal Dosing (i.p. or s.c.) prep->admin Vehicle Control behavior Behavioral Assessment (e.g., Catalepsy) admin->behavior 30-60 min post-injection neurochem Neurochemical Analysis (e.g., Microdialysis) admin->neurochem occupancy Receptor Occupancy (Ex Vivo Autoradiography) admin->occupancy data Data Analysis and Interpretation behavior->data neurochem->data occupancy->data G cluster_pathway Dopamine D2 Receptor Signaling Pathway Blockade This compound This compound d2r D2 Receptor This compound->d2r Blocks dopamine Dopamine dopamine->d2r Activates gi Gi/o Protein d2r->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Converts ATP to atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Effects pka->downstream Phosphorylates Targets

Application Notes: Sulforidazine as a Tool Compound in Schizophrenia Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulforidazine is a typical antipsychotic and a principal active metabolite of the phenothiazine (B1677639) drug thioridazine.[1] In the context of schizophrenia research, this compound serves as a valuable tool compound primarily due to its mechanism of action as a potent dopamine (B1211576) D2 receptor antagonist.[2] The dopamine hypothesis of schizophrenia posits that hyperactivity of dopaminergic pathways, particularly in the mesolimbic system, contributes to the positive symptoms of the disorder, such as hallucinations and delusions.[3] By blocking D2 receptors, this compound helps to investigate this hypothesis and evaluate the potential of new therapeutic agents. Its greater potency compared to its parent compound, thioridazine, makes it a more precise tool for studying striatal dopamine autoreceptors.[4]

These notes provide an overview of this compound's pharmacological profile, detailed protocols for its use in key preclinical models of schizophrenia, and diagrams of its primary signaling pathway and experimental workflows.

Pharmacological Data

Table 1: Representative Binding Affinities (Ki, nM) of (S)-Sulpiride at Human Dopamine Receptors (Note: Data for (S)-sulpiride is presented as a proxy for this compound due to structural similarity and shared mechanism of action as a D2 antagonist.)

Receptor SubtypeRadioligandKi (nM)
Dopamine D2[³H]Raclopride9.9
Dopamine D3[³H]Spiperone10
Dopamine D4[³H]Spiperone1000
Data sourced from Seeman P, Tallerico T. (1998) as presented in Expert Opinion on Therapeutic Targets (2006).[7]

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathway affected by this compound and a standard workflow for its evaluation in a preclinical model.

D2_Receptor_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein (α, βγ subunits) D2R->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC αi inhibits cAMP cAMP AC->cAMP converts This compound This compound This compound->D2R blocks Dopamine Dopamine Dopamine->D2R binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Effects PKA->Downstream phosphorylates targets In_Vivo_Workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase A1 Animal Acclimation (e.g., 3-7 days) A2 Habituation to Test Arena (e.g., 30-60 min/day) A1->A2 B1 Administer this compound (Vehicle or Test Dose, e.g., i.p.) A2->B1 B2 Pre-treatment Interval (e.g., 30 minutes) B1->B2 B3 Administer Psychostimulant (e.g., Amphetamine, s.c.) B2->B3 B4 Behavioral Assay (e.g., Locomotor Activity) B3->B4 C1 Data Collection (e.g., Beam breaks / 5 min) B4->C1 C2 Statistical Analysis (e.g., ANOVA) C1->C2 C3 Interpretation of Results C2->C3

References

Troubleshooting & Optimization

Optimizing Sulforidazine Concentration for Cell Viability Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulforidazine in cell viability assays. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for this compound in a cell viability assay?

A1: Direct experimental data on optimal this compound concentrations for cell viability assays is limited in publicly available literature. However, as this compound is a metabolite of the well-researched antipsychotic drug thioridazine (B1682328), we can extrapolate a starting range from data on its parent compound. For thioridazine, cytotoxic effects are often observed in the low micromolar range. Therefore, a sensible starting point for this compound would be a broad concentration range, for instance, from 0.1 µM to 100 µM, to comprehensively assess its dose-dependent effects.

Q2: I am not observing any cytotoxicity with this compound. What could be the issue?

A2: There are several potential reasons for a lack of cytotoxic effect:

  • Concentration Range: The concentrations tested may be too low. It is advisable to perform a dose-response experiment with a wider range of concentrations.

  • Cell Line Specificity: The cell line you are using may be resistant to this compound's effects. Sensitivity to phenothiazines like this compound can vary significantly between different cell types.

  • Incubation Time: The duration of drug exposure may be insufficient to induce a cytotoxic response. Consider extending the incubation period (e.g., 24, 48, or 72 hours).

  • Compound Stability: Ensure the this compound stock solution is properly prepared and stored to maintain its activity.

Q3: At high concentrations, I'm seeing rapid cell death that doesn't seem specific. How can I address this?

A3: High concentrations of any compound can lead to non-specific toxicity and artifacts. If you observe this, it is crucial to refine your concentration range. Focus on a narrower range of lower concentrations to identify the specific cytotoxic effects. Additionally, consider the solvent used to dissolve this compound. Ensure the final concentration of the solvent (e.g., DMSO) in your assay wells is non-toxic to the cells.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider avoiding the outer wells of the plate, which are more prone to evaporation.
Inconsistent results between experiments Variation in cell passage number, reagent quality, or incubation conditions.Use cells within a consistent passage number range. Prepare fresh reagents and ensure consistent incubation times and conditions (temperature, CO2, humidity).
Unexpected color change in the assay medium Chemical interaction between this compound and the assay reagent (e.g., MTT, resazurin).Run a control experiment with this compound in cell-free medium to check for any direct reaction with the assay dye. If an interaction is observed, consider using a different viability assay (e.g., a protein-based assay like SRB).

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • Cells of interest

  • This compound stock solution

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-treated wells as a control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Sulforhodamine B (SRB) Assay

This assay determines cell density based on the measurement of total cellular protein content.

Materials:

  • Cells of interest

  • This compound stock solution

  • 96-well cell culture plates

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), cold

  • SRB solution (0.4% w/v in 1% acetic acid)

  • 10 mM Tris base solution

  • Microplate reader

Protocol:

  • Cell Seeding and Drug Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with tap water and allow it to air dry completely.

  • Staining: Add 50 µL of SRB solution to each well and incubate at room temperature for 10-30 minutes.

  • Removal of Unbound Dye: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound SRB. Allow the plate to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation

Estimated IC50 Values for Thioridazine (Parent Compound of this compound)

The following table summarizes reported IC50 values for thioridazine in various cancer cell lines, which can serve as a reference for establishing a starting concentration range for this compound.

Cell LineCancer TypeAssayExposure Time (hours)IC50 (µM)Reference
4T1Triple-Negative Breast CancerCCK8729.87[1]
MDA-MB-231Triple-Negative Breast CancerCCK87218.70[1]
NCI-N87Gastric CancerMTT48Varies (concentration-dependent reduction)[2]
AGSGastric CancerMTT48Varies (concentration-dependent reduction)[2]
HepG2Hepatocellular CarcinomaTetrazolium Assay24Cytotoxicity observed at 30-80 µM[3]

Note: The cytotoxic effects and IC50 values are highly dependent on the specific cell line and experimental conditions.

Visualizations

Experimental Workflow for Determining IC50

G A Seed cells in 96-well plate B Incubate for 24h (adhesion) A->B D Treat cells with this compound B->D C Prepare serial dilutions of this compound C->D E Incubate for 24, 48, or 72h D->E F Perform Cell Viability Assay (e.g., MTT, SRB) E->F G Measure Absorbance F->G H Calculate % Viability vs. Control G->H I Plot Dose-Response Curve and Determine IC50 H->I

Caption: General experimental workflow for determining the IC50 value.

Putative Signaling Pathway Affected by Phenothiazines

This compound belongs to the phenothiazine (B1677639) class of compounds, which are known to act as dopamine (B1211576) D2 receptor antagonists. Its parent compound, thioridazine, has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway in cancer cells.

G cluster_0 This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonism PI3K PI3K This compound->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

Caption: Potential signaling pathways affected by this compound.

References

Technical Support Center: Sulforidazine Interference with Fluorescent Protein Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference caused by sulforidazine in fluorescent protein assays.

Frequently Asked Questions (FAQs)

Q1: Can this compound interfere with my fluorescent protein assay?

Yes, it is highly likely that this compound can interfere with fluorescent protein assays. This compound belongs to the phenothiazine (B1677639) class of compounds, which are known to possess intrinsic fluorescent properties.[1] This inherent fluorescence can lead to artificially high background signals, masking the true signal from your fluorescent protein (e.g., GFP, RFP) and resulting in inaccurate data.

Q2: What are the primary mechanisms of interference by this compound?

The primary mechanisms by which this compound can interfere with your assay are:

  • Autofluorescence: this compound is likely to fluoresce in the same spectral region as common fluorescent proteins, leading to a false-positive signal.

  • Spectral Overlap: The excitation and/or emission spectra of this compound may overlap with those of your fluorescent protein, causing signal bleed-through.

  • Inner-Filter Effect: At higher concentrations, this compound may absorb the excitation light intended for the fluorescent protein or the emitted light from it, leading to a decrease in the detected signal (quenching).[2][3]

Q3: What are the initial signs of interference from this compound in my assay?

Common indicators of interference include:

  • Unusually high background fluorescence in wells containing this compound, even in the absence of the fluorescent protein.

  • A dose-dependent increase in signal that does not correlate with the expected biological activity.

  • Poor reproducibility of results between replicate wells.

  • A non-linear or shifted dose-response curve compared to control experiments.

Troubleshooting Guides

Issue 1: High Background Fluorescence

Symptoms: The fluorescence intensity in wells containing this compound is significantly higher than the buffer-only control, even without the fluorescent protein.

Troubleshooting Protocol:

  • Run a this compound-Only Control:

    • Prepare a serial dilution of this compound in your assay buffer.

    • Measure the fluorescence at the same excitation and emission wavelengths used for your fluorescent protein.

    • A concentration-dependent increase in fluorescence will confirm autofluorescence.

  • Spectral Scan of this compound:

    • If you have access to a spectrophotometer, perform an excitation and emission scan of this compound to determine its spectral properties.

    • This will help in identifying the degree of spectral overlap with your fluorescent protein.

Experimental Workflow: Identifying this compound Autofluorescence

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sulfo Prepare this compound Serial Dilution plate Plate this compound Dilutions and Buffer Control prep_sulfo->plate prep_buffer Prepare Assay Buffer prep_buffer->plate read Read Plate at Fluorescent Protein Ex/Em Wavelengths plate->read plot Plot Fluorescence vs. This compound Concentration read->plot compare Compare to Buffer Control plot->compare conclusion Autofluorescence Confirmed? compare->conclusion start Start measure_abs Measure Absorbance of This compound at Ex/Em Wavelengths start->measure_abs measure_fluo Measure Fluorescence of Assay with this compound start->measure_fluo apply_correction Apply Inner-Filter Effect Correction Formula measure_abs->apply_correction measure_fluo->apply_correction corrected_data Corrected Data apply_correction->corrected_data start Suspected Interference check_autofluorescence Run this compound-Only Control start->check_autofluorescence autofluorescence_present Autofluorescence Present? check_autofluorescence->autofluorescence_present high_background High Background Likely autofluorescence_present->high_background Yes check_spectral_overlap Perform Spectral Scan autofluorescence_present->check_spectral_overlap No subtract_background Subtract this compound Control Signal high_background->subtract_background subtract_background->check_spectral_overlap overlap_present Significant Spectral Overlap? check_spectral_overlap->overlap_present use_different_fp Use Fluorescent Protein with Different Spectra overlap_present->use_different_fp Yes check_inner_filter Measure this compound Absorbance overlap_present->check_inner_filter No end Reliable Data use_different_fp->end ife_present Absorbance at Ex/Em Wavelengths? check_inner_filter->ife_present correct_ife Apply Inner-Filter Effect Correction ife_present->correct_ife Yes ife_present->end No correct_ife->end

References

Technical Support Center: Sulforidazine Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Sulforidazine during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned a yellow or pinkish color. What is the cause and is the sample still usable?

A1: Discoloration of this compound solutions is a common indicator of degradation, often due to oxidation or photodegradation. Phenothiazines, the chemical class to which this compound belongs, are known to form colored degradation products upon exposure to light and oxygen. The appearance of color suggests that the integrity of your sample has been compromised, and it is generally not recommended for use in experiments where precise concentration and purity are critical. It is advisable to prepare fresh solutions and implement preventative measures.

Q2: I am observing a decrease in the measured concentration of this compound over the course of my experiment. What are the likely causes?

A2: A decline in this compound concentration is typically due to chemical degradation. The primary pathways for this degradation are oxidation and photodegradation. Factors that can accelerate this process include exposure to ambient light, elevated temperatures, presence of oxidizing agents, and suboptimal pH of the solution.

Q3: How can I prevent the degradation of this compound in my experimental solutions?

A3: To minimize degradation, it is crucial to control the experimental environment. Key preventative measures include:

  • Light Protection: Store and handle this compound solutions in amber-colored vials or wrap containers with aluminum foil to protect them from light.[1]

  • Temperature Control: Store stock solutions and experimental samples at refrigerated temperatures (2-8 °C) unless the experimental protocol requires otherwise.

  • Inert Atmosphere: For long-term storage or sensitive experiments, purging the solution and the headspace of the container with an inert gas like nitrogen or argon can prevent oxidation.

  • pH Optimization: The stability of phenothiazines can be pH-dependent. While specific data for this compound is limited, maintaining a slightly acidic to neutral pH may be beneficial.

  • Use of Antioxidants: The addition of antioxidants can help to prevent oxidative degradation.

Q4: What are some suitable antioxidants for stabilizing this compound solutions?

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues related to this compound degradation.

Problem: Unexpected experimental results, such as reduced pharmacological effect, or visible changes in the this compound solution (e.g., color change, precipitation).

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// Edges Start -> Observe; Observe -> CheckStorage; Observe -> CheckPreparation; CheckStorage -> ImproperStorage; CheckPreparation -> ImproperPreparation; ImproperStorage -> ImplementProtection [label="Light Exposure"]; ImproperStorage -> ImplementTempControl [label="High Temperature"]; ImproperStorage -> ImplementInertAtmosphere [label="Oxygen Exposure"]; ImproperPreparation -> OptimizeSolvent [label="Solvent Quality"]; ImproperPreparation -> OptimizepH [label="Suboptimal pH"]; ImproperPreparation -> AddAntioxidant [label="Oxidation"]; ImplementProtection -> Validate; ImplementTempControl -> Validate; ImplementInertAtmosphere -> Validate; OptimizeSolvent -> Validate; OptimizepH -> Validate; AddAntioxidant -> Validate; Validate -> End; } ` Caption: Troubleshooting flowchart for this compound degradation.

Quantitative Data Summary

While specific kinetic data for this compound degradation is not extensively available in the public domain, the following table summarizes stability information for the closely related phenothiazine (B1677639), thioridazine (B1682328), which can serve as a useful reference.

ParameterConditionResultReference
Photodegradation UV light (254 nm and 366 nm) in methanolic solutionDegradation and epimerization observed[2]
Temperature Stability Varying temperatures in human plasma and bufferStable[2]
pH Stability Varying pH in human plasma and bufferStable, but solubility issues at pH 8.5[2]
Oxidative Degradation Acidic oxygen-saturated mediumDegradation to 3H-Phenothiazine-3-one and phenothiazine 5-oxide[3]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to understand its degradation pathways and to validate the specificity of a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound reference standard

  • High-purity solvents (e.g., methanol, acetonitrile)

  • Reagents for stress conditions: 1 M Hydrochloric Acid (HCl), 1 M Sodium Hydroxide (NaOH), 30% Hydrogen Peroxide (H₂O₂)

  • pH meter

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 1 M HCl.

    • Incubate the mixture at 80°C for 2 hours.

    • Cool the solution to room temperature and neutralize with 1 M NaOH.

    • Dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 1 M NaOH.

    • Incubate the mixture at 80°C for 1 hour.

    • Cool the solution to room temperature and neutralize with 1 M HCl.

    • Dilute to a suitable concentration for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂.

    • Keep the mixture at room temperature for 24 hours.

    • Dilute to a suitable concentration for HPLC analysis.

  • Thermal Degradation:

    • Transfer a known amount of solid this compound to a vial and heat in an oven at 105°C for 24 hours.

    • Dissolve the heated solid in the initial solvent to prepare a sample solution of known concentration.

  • Photodegradation:

    • Expose a solution of this compound in a quartz cuvette or a photostable container to UV light (e.g., 254 nm) in a photostability chamber for a defined period.

    • Prepare a control sample wrapped in aluminum foil and stored under the same conditions.

    • Analyze both the exposed and control samples by HPLC.

  • HPLC Analysis:

    • Analyze all stressed samples, along with an unstressed control solution, using a validated stability-indicating HPLC method.

    • Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent this compound.

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// Edges Start -> Stress; Stress -> Acid; Stress -> Base; Stress -> Oxidation; Stress -> Heat; Stress -> Light; Acid -> Neutralize; Base -> Neutralize; Oxidation -> Neutralize; Heat -> Neutralize; Light -> Neutralize; Neutralize -> Analyze; Analyze -> Data; Data -> End; } ` Caption: Workflow for a forced degradation study of this compound.

Signaling Pathways and Logical Relationships

This compound Degradation Pathways

This compound, as a phenothiazine derivative, is susceptible to two primary degradation pathways: oxidation and photodegradation.

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// Edges this compound -> Oxidation [color="#5F6368"]; this compound -> Photodegradation [color="#5F6368"]; Oxidation -> Sulfoxide [label="S-oxidation", color="#5F6368"]; Oxidation -> N_Oxide [label="N-oxidation", color="#5F6368"]; Photodegradation -> Radical_Cation [color="#5F6368"]; Radical_Cation -> Photoproducts [label="Further Reactions", color="#5F6368"]; } ` Caption: Potential degradation pathways of this compound.

Logical Workflow for Long-Term Experiments

To ensure the stability of this compound throughout a long-term experiment, a logical workflow incorporating preventative measures should be followed.

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// Edges Start -> Prep; Prep -> Stabilize; Stabilize -> Store; Store -> Experiment; Experiment -> Analyze; Analyze -> QC; QC -> Proceed [label="Stable"]; QC -> Troubleshoot [label="Degradation\nDetected"]; Proceed -> End; Troubleshoot -> Start; } ` Caption: Recommended workflow for long-term experiments with this compound.

References

Technical Support Center: Sulforidazine in Animal Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Sulforidazine in animal behavioral studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a piperidine-type phenothiazine (B1677639) antipsychotic agent.[1][2] Its primary mechanism of action, like other typical antipsychotics, is believed to be the blockade of dopamine (B1211576) D2 receptors in the brain.[3] This action helps to alleviate psychotic symptoms.[3][4] Antipsychotic drugs that block dopamine receptors can lead to an inactivation of dopamine neuron firing, a phenomenon known as depolarization block, which is thought to contribute to their therapeutic effects.[3]

Q2: What are the common behavioral tests where this compound is used?

A2: While specific studies on this compound are limited, phenothiazine antipsychotics are commonly evaluated in a battery of behavioral tests in rodents to assess their efficacy and side effects. These tests include:

  • Locomotor Activity: To assess sedative or stimulant effects.[5][6][7][8]

  • Conditioned Avoidance Response: To predict antipsychotic efficacy.[9][10]

  • Catalepsy Tests: To evaluate the potential for extrapyramidal side effects (motor stiffness).[9][11]

  • Prepulse Inhibition of the Startle Response: To model deficits in sensorimotor gating observed in schizophrenia.[9]

  • Social Interaction Tests: To assess effects on negative symptoms like social withdrawal.[9]

Q3: What are the expected effects of this compound on locomotor activity?

A3: As a phenothiazine antipsychotic, this compound is expected to decrease spontaneous locomotor activity in a dose-dependent manner.[6] This is a common effect of dopamine D2 receptor antagonists.[5][11] At higher doses, it may induce catalepsy, a state of motor immobility, which is a predictor of Parkinson-like side effects in humans.[9]

Troubleshooting Guide

Issue 1: Unexpected Variability in Behavioral Results

Question: We are observing high variability in our behavioral data between animals treated with this compound. What could be the cause?

Answer: High variability is a common challenge in behavioral research.[12] Several factors could be contributing to this issue:

  • Animal-specific factors: Individual differences in metabolism, stress levels, and baseline activity can influence drug response.[12] Ensure animals are properly habituated to the testing environment.

  • Experimenter influence: The handling of animals by different experimenters can introduce variability.[12] Standardize handling procedures and, if possible, have the same experimenter conduct the tests.

  • Environmental factors: Changes in lighting, noise, or bedding can affect animal behavior.[13] Maintain a consistent and controlled laboratory environment.

  • Dosing and administration: Inconsistent dosing volumes or injection techniques can lead to variable drug exposure. Ensure accurate and consistent administration.

Issue 2: Sedation and Reduced Motivation

Question: Our animals are showing significant sedation and are not engaging in the behavioral tasks after this compound administration. How can we address this?

Answer: Sedation is a known side effect of many antipsychotic drugs, including phenothiazines.[11][14]

  • Dose-Response Study: The sedative effects are likely dose-dependent. It is crucial to perform a dose-response study to identify a dose that is effective for the desired behavioral endpoint without causing excessive sedation.

  • Timing of Behavioral Testing: The timing of the behavioral test relative to drug administration is critical. Sedative effects may be more pronounced at the peak plasma concentration of the drug. Adjusting the testing time may help mitigate this issue.

  • Habituation: Ensure that animals are well-habituated to the testing apparatus before drug administration to minimize novelty-induced suppression of behavior, which can be confounded with sedation.

Issue 3: Lack of a Clear Behavioral Effect

Question: We are not observing the expected behavioral changes with this compound. What should we check?

Answer: A lack of effect could stem from several issues:

  • Inadequate Dose: The dose may be too low to elicit a significant behavioral response. A thorough dose-response study is essential.

  • Metabolism: this compound undergoes extensive metabolism in rats, with only a small percentage of the parent drug excreted unchanged.[2] It's possible that the active metabolites are responsible for the behavioral effects, and their formation could vary between species or individuals. The rat may be a more suitable model than the dog for studying the metabolism of the piperidine (B6355638) ring of this compound.[1]

  • Route of Administration: The chosen route of administration may not be optimal for brain penetration. Consider the pharmacokinetic profile of this compound to ensure it is reaching the central nervous system in sufficient concentrations.

  • Behavioral Assay Sensitivity: The chosen behavioral test may not be sensitive enough to detect the effects of the drug.[12] Consider using a battery of tests to assess different behavioral domains.[15]

Data Presentation

Table 1: Hypothetical Dose-Response Effects of this compound on Locomotor Activity in Rats

Dose (mg/kg, i.p.)Mean Locomotor Activity (Beam Breaks / 30 min)Standard Deviation% Change from Vehicle
Vehicle (Saline)15002500%
11200200-20%
3800150-47%
10300100-80%

Note: This table presents hypothetical data for illustrative purposes, as specific quantitative data for this compound's effect on locomotor activity was not available in the initial search results. The trend is based on the expected effects of phenothiazine antipsychotics.

Experimental Protocols

Protocol 1: Open Field Test for Locomotor Activity

Objective: To assess the effect of this compound on spontaneous locomotor activity in rodents.

Materials:

  • Open field apparatus (e.g., a square arena with infrared beams to detect movement)

  • This compound solution

  • Vehicle (e.g., saline or 0.5% methylcellulose)

  • Syringes and needles for administration (e.g., intraperitoneal - i.p.)

  • Male Sprague-Dawley rats (250-300g)

Procedure:

  • Habituation: Acclimate the rats to the testing room for at least 1 hour before the experiment. Handle the rats for several days prior to testing to reduce stress.[12]

  • Drug Administration: Administer this compound or vehicle via the chosen route (e.g., i.p.) at the desired doses.

  • Pre-treatment Time: Allow a specific pre-treatment time (e.g., 30 minutes) for the drug to take effect. This should be based on the known or expected pharmacokinetics of this compound.

  • Testing: Place each rat individually into the center of the open field arena.

  • Data Collection: Record locomotor activity (e.g., total distance traveled, number of beam breaks) for a set duration (e.g., 30 minutes) using automated tracking software.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different dose groups to the vehicle control group.

Mandatory Visualizations

Signaling Pathway

Sulforidazine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds Signaling Downstream Signaling D2_Receptor->Signaling Activates This compound This compound This compound->D2_Receptor Blocks Experimental_Workflow A Animal Acclimation & Habituation B Random Assignment to Treatment Groups A->B C Vehicle or this compound Administration B->C D Pre-treatment Period C->D E Behavioral Testing (e.g., Open Field) D->E F Data Collection & Analysis E->F G Interpretation of Results F->G Troubleshooting_Logic rect rect Start Unexpected Results? Variability High Variability? Start->Variability Sedation Excessive Sedation? Start->Sedation NoEffect No Effect? Start->NoEffect CheckHandling Standardize Handling & Environment Variability->CheckHandling Yes DoseResponse Conduct Dose-Response Study Sedation->DoseResponse Yes CheckTiming Adjust Testing Time Sedation->CheckTiming Yes NoEffect->DoseResponse Yes CheckDose Verify Dose & Administration NoEffect->CheckDose Yes CheckAssay Evaluate Assay Sensitivity NoEffect->CheckAssay Yes

References

Technical Support Center: Sulforidazine Photostability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the light sensitivity and degradation of Sulforidazine in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Is this compound known to be light-sensitive in solution?

A1: While specific photostability studies on this compound are not extensively published, phenothiazines as a class of compounds are known to be highly susceptible to degradation upon exposure to light. Structurally similar phenothiazines, such as Chlorpromazine and Thioridazine, have demonstrated significant photodegradation under both visible and UV light. Therefore, it is crucial to handle solutions of this compound with appropriate light protection.

Q2: What are the likely degradation products of this compound when exposed to light?

A2: Based on studies of related phenothiazines like Thioridazine, the primary photodegradation pathway likely involves oxidation of the sulfur atoms. For this compound, this would suggest the formation of sulfoxide (B87167) and sulfone derivatives. Specifically, the thioether sulfur in the phenothiazine (B1677639) ring and the methylsulfinyl group are susceptible to oxidation. Potential degradation products could include mono-, di-, and tri-oxygenated derivatives.

Q3: What analytical methods are suitable for monitoring the photodegradation of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or photodiode array (PDA) detection is the recommended approach for separating and quantifying this compound and its degradation products. Mass spectrometry (MS) coupled with HPLC (LC-MS) can be invaluable for the identification and structural elucidation of the degradation products.

Q4: What general precautions should be taken when working with this compound solutions?

A4: To minimize photodegradation, this compound solutions should be prepared and stored in amber glassware or containers wrapped in aluminum foil to protect them from light. Experiments should be conducted in a light-controlled environment whenever possible. If exposure to light is unavoidable, the duration should be minimized.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid loss of this compound concentration in solution. Inadequate protection from ambient light.Prepare and store all solutions in amber volumetric flasks or glassware wrapped in aluminum foil. Minimize exposure to laboratory lighting during handling.
Use of clear glassware or containers.Immediately transfer solutions to light-protecting containers after preparation.
High-intensity light source in the laboratory.Work in a designated low-light area or use light-filtering shields.
Appearance of unexpected peaks in HPLC chromatogram. Photodegradation of this compound.Compare the chromatogram of a light-exposed sample with a freshly prepared, light-protected standard to identify degradation peaks.
Contamination of solvent or glassware.Use high-purity solvents and thoroughly clean all glassware. Run a blank solvent injection to check for system contamination.
Interaction with excipients in a formulation.Analyze a placebo formulation (without this compound) under the same light conditions to identify any excipient-related degradation products.
Poor separation between this compound and its degradation peaks. Suboptimal HPLC method parameters.Optimize the mobile phase composition, gradient, pH, and column temperature to improve resolution.
Inappropriate column chemistry.Screen different stationary phases (e.g., C18, Phenyl-Hexyl) to find the one that provides the best selectivity for this compound and its photoproducts.
Inconsistent degradation rates between experiments. Variability in light exposure intensity or duration.Use a calibrated photostability chamber with controlled light sources (e.g., Xenon lamp with filters) to ensure reproducible light exposure.
Temperature fluctuations during the experiment.Control the temperature of the sample chamber during light exposure, as temperature can also influence degradation rates.
Differences in solution pH or solvent composition.Ensure consistent preparation of solutions with respect to pH and solvent composition, as these can affect the rate of photodegradation.

Experimental Protocols

Protocol 1: Forced Photodegradation Study of this compound in Solution

This protocol outlines a forced degradation study to intentionally degrade this compound and facilitate the development of a stability-indicating analytical method.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Dilute the stock solution with the desired solvent (e.g., water, buffer at a specific pH) to a final concentration of 100 µg/mL in a clear glass container (e.g., quartz cuvette or petri dish).

  • Prepare a "dark control" sample by placing an identical solution in an amber glass container or wrapping it in aluminum foil.

2. Light Exposure:

  • Place the clear glass container with the this compound solution in a photostability chamber.

  • Expose the sample to a light source that provides both UV and visible radiation, as specified in ICH guideline Q1B. A common setup is a Xenon lamp or a combination of cool white fluorescent and near-UV lamps.

  • The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.

  • Place the dark control sample in the same chamber, shielded from light.

3. Sample Analysis:

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from both the light-exposed and dark control samples.

  • Analyze the samples immediately using a stability-indicating HPLC method (see Protocol 2).

  • Monitor the decrease in the peak area of this compound and the formation of degradation product peaks.

Protocol 2: Stability-Indicating HPLC Method for this compound and its Photodegradation Products

This protocol provides a starting point for developing an HPLC method to separate and quantify this compound and its photoproducts. Method optimization will likely be required.

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at 254 nm and 280 nm, and collect full spectra with the PDA detector to identify the optimal wavelength for each compound.

3. System Suitability:

  • Before sample analysis, perform system suitability tests using a standard solution of this compound.

  • Parameters to check include retention time repeatability, peak asymmetry (tailing factor), and theoretical plates.

Visualizations

Diagram 1: Proposed Photodegradation Pathway of this compound

G This compound This compound (Phenothiazine thioether) Sulfoxide This compound-5-sulfoxide (Major Degradation Product) This compound->Sulfoxide hν, O₂ RingOxidation Ring-Oxidized Products This compound->RingOxidation hν, O₂ Sulfone This compound-5,5-dioxide (Further Oxidation Product) Sulfoxide->Sulfone hν, O₂

Caption: Proposed photodegradation pathway of this compound in the presence of light and oxygen.

Diagram 2: Experimental Workflow for Photostability Testing

G cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis Prep Prepare this compound Solution Sample Aliquot into Clear Container Prep->Sample Control Aliquot into Light-Protected Container (Dark Control) Prep->Control Expose Expose Samples in Photostability Chamber Sample->Expose Control->Expose Analyze Analyze Aliquots by Stability-Indicating HPLC Expose->Analyze Compare Compare Results of Exposed vs. Dark Control Analyze->Compare Identify Identify Degradation Products (LC-MS) Compare->Identify

Caption: Workflow for conducting a photostability study of this compound in solution.

Diagram 3: Troubleshooting Logic for Unexpected HPLC Peaks

G Start Unexpected Peak(s) in Chromatogram CheckBlank Inject Solvent Blank Start->CheckBlank PeakInBlank Peak Present in Blank? CheckBlank->PeakInBlank CheckControl Peak Present in Dark Control? PeakInBlank->CheckControl No SourceContamination Source is Solvent or System Contamination PeakInBlank->SourceContamination Yes SourceDegradation Peak is a Photodegradation Product CheckControl->SourceDegradation No SourceOtherDegradation Peak is from Thermal or Hydrolytic Degradation CheckControl->SourceOtherDegradation Yes

Caption: Decision tree for troubleshooting the origin of unexpected peaks in an HPLC analysis.

Technical Support Center: Off-Target Effects of Sulforidazine in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Sulforidazine in cellular models.

Frequently Asked Questions (FAQs)

Q1: What are the primary known off-target effects of this compound?

A1: this compound, an active metabolite of the antipsychotic drug thioridazine (B1682328), is known to have several off-target effects beyond its primary antagonism of dopamine (B1211576) D2 receptors. The most well-documented off-target activities include interactions with muscarinic acetylcholine (B1216132) receptors, adrenergic receptors, and serotonergic receptors. Like its parent compound, this compound is also implicated in the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can have significant cardiovascular implications.

Q2: How does the off-target profile of this compound compare to its parent compound, Thioridazine?

A2: this compound and another metabolite, mesoridazine (B118732), are generally more potent at dopamine D2 receptors than the parent compound, thioridazine.[1][2] This increased potency at the intended target may also translate to differences in the off-target profile. For instance, while thioridazine shows a higher binding affinity for muscarinic receptors, this compound still retains considerable affinity.[3] It is crucial to consider the metabolic conversion of thioridazine to this compound in cellular models, as the observed effects may be a composite of both compounds' activities.

Q3: What are the potential functional consequences of this compound's off-target effects in cellular assays?

A3: The off-target activities of this compound can lead to a range of functional consequences in cellular assays, which may confound experimental results. These can include:

  • Cardiotoxicity: Blockade of hERG channels can lead to delayed repolarization of cardiomyocytes, manifesting as QT interval prolongation, which is a risk factor for serious cardiac arrhythmias.

  • Anticholinergic Effects: Inhibition of muscarinic receptors can interfere with signaling pathways dependent on acetylcholine, potentially affecting processes like cell proliferation and neurotransmission in relevant cellular models.

  • Modulation of Adrenergic and Serotonergic Signaling: Interactions with adrenergic and serotonergic receptors can alter a wide array of cellular processes, including cyclic AMP (cAMP) and calcium signaling pathways, which are integral to many physiological functions.

Troubleshooting Guides

Issue 1: Unexpected changes in cell viability or proliferation in my cellular assay.

  • Possible Cause: Off-target effects on receptors that regulate cell growth and survival pathways. Phenothiazines can interact with various G protein-coupled receptors (GPCRs) that are linked to cell proliferation.

  • Troubleshooting Steps:

    • Concentration-Response Curve: Perform a detailed concentration-response curve to determine if the observed effect is within the expected range for D2 receptor antagonism or occurs at higher concentrations, suggesting an off-target effect.

    • Receptor Antagonist Co-treatment: Co-treat cells with specific antagonists for suspected off-target receptors (e.g., atropine (B194438) for muscarinic receptors, phentolamine (B1677648) for alpha-adrenergic receptors) to see if the unexpected effect is reversed.

    • Control Compound: Compare the effects of this compound with a more selective D2 receptor antagonist to differentiate between on-target and off-target effects.

Issue 2: Alterations in second messenger levels (e.g., cAMP, Ca2+) that are inconsistent with D2 receptor signaling.

  • Possible Cause: this compound's interaction with other GPCRs, such as adrenergic or serotonergic receptors, which are known to modulate cAMP and Ca2+ signaling.

  • Troubleshooting Steps:

    • Receptor Expression Profiling: Verify the expression of potential off-target receptors (e.g., adrenergic, serotonergic, muscarinic) in your cellular model using techniques like qPCR or western blotting.

    • Pathway-Specific Inhibitors: Use specific inhibitors of downstream signaling pathways (e.g., PKA inhibitors for cAMP-mediated effects, PLC inhibitors for Ca2+-mediated effects) to dissect the contribution of different signaling cascades.

    • Radioligand Binding Assays: If feasible, perform competitive radioligand binding assays to directly measure the affinity of this compound for suspected off-target receptors in your cell line.

Quantitative Data on Off-Target Interactions

The following tables summarize the available quantitative data for the off-target interactions of this compound and its parent compound, Thioridazine. This data is essential for designing experiments and interpreting results.

Table 1: Muscarinic Receptor Binding Affinity

CompoundReceptor SubtypeAssay TypeKi (nM)Cellular Model
This compound Muscarinic (general)[3H]QNB Competition Binding66Rabbit Striatal Homogenates
ThioridazineMuscarinic (general)[3H]QNB Competition Binding14Rabbit Striatal Homogenates
Atropine (Control)Muscarinic (general)[3H]QNB Competition Binding2.7Rabbit Striatal Homogenates

Data from Niedzwiecki et al., 1989.[3]

Table 2: Dopamine Autoreceptor Functional Activity

CompoundAssay TypeIC50 (nM)Cellular Model/System
This compound Antagonism of apomorphine-induced inhibition of dopamine release6.1Perfused Rabbit Striatal Slices
MesoridazineAntagonism of apomorphine-induced inhibition of dopamine release14.4Perfused Rabbit Striatal Slices
ThioridazineAntagonism of apomorphine-induced inhibition of dopamine release130Perfused Rabbit Striatal Slices

Data from Hale et al., 1986.[1]

Experimental Protocols

1. Radioligand Binding Assay for Muscarinic Receptors

  • Objective: To determine the binding affinity (Ki) of this compound for muscarinic acetylcholine receptors.

  • Cellular Model: Rabbit striatal tissue homogenates.

  • Materials:

    • [3H]Quinuclidinyl benzilate ([3H]QNB) as the radioligand.

    • This compound, Thioridazine, and Atropine as competing ligands.

    • Scintillation fluid and a scintillation counter.

    • Glass fiber filters.

    • Assay buffer (e.g., Tris-HCl).

  • Methodology:

    • Prepare striatal membrane homogenates from rabbit brain tissue.

    • Incubate the membrane preparation with a fixed concentration of [3H]QNB and varying concentrations of the competing ligand (this compound, Thioridazine, or Atropine).

    • After incubation to reach equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the IC50 value (the concentration of competing ligand that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Functional Assay for Dopamine Autoreceptor Activity

  • Objective: To assess the functional antagonist potency (IC50) of this compound at presynaptic dopamine autoreceptors.

  • Cellular Model/System: Perfused rabbit striatal slices.

  • Materials:

    • [3H]Dopamine to label neurotransmitter stores.

    • Apomorphine (B128758) as a dopamine receptor agonist.

    • This compound, Mesoridazine, and Thioridazine as antagonists.

    • Perfusion system and fraction collector.

    • Scintillation counter.

  • Methodology:

    • Prepare rabbit striatal slices and incubate them with [3H]dopamine to label the endogenous dopamine stores.

    • Mount the slices in a perfusion chamber and superfuse with physiological buffer.

    • Evoke the release of [3H]dopamine by electrical stimulation.

    • Collect perfusate fractions and measure the radioactivity to quantify dopamine release.

    • To assess antagonist activity, first establish a baseline of dopamine release inhibited by a fixed concentration of apomorphine.

    • Then, in the continuous presence of apomorphine, add increasing concentrations of the antagonist (this compound, Mesoridazine, or Thioridazine) to the perfusion buffer.

    • Measure the reversal of the apomorphine-induced inhibition of dopamine release.

    • Calculate the IC50 value, which is the concentration of the antagonist that produces a 50% reversal of the apomorphine effect.

Visualizations

Sulforidazine_Off_Target_Signaling cluster_drug This compound cluster_targets Molecular Targets cluster_pathways Downstream Signaling Pathways This compound This compound D2R Dopamine D2 Receptor (On-Target) This compound->D2R Antagonism Muscarinic_R Muscarinic Receptors This compound->Muscarinic_R Antagonism Adrenergic_R Adrenergic Receptors This compound->Adrenergic_R Interaction Serotonergic_R Serotonergic Receptors This compound->Serotonergic_R Interaction hERG hERG K+ Channel This compound->hERG Blockade cAMP_pathway ↓ cAMP Signaling D2R->cAMP_pathway ACh_pathway Acetylcholine Signaling Muscarinic_R->ACh_pathway Adrenergic_pathway Adrenergic Signaling Adrenergic_R->Adrenergic_pathway Serotonergic_pathway Serotonergic Signaling Serotonergic_R->Serotonergic_pathway Cardiac_AP Cardiac Action Potential hERG->Cardiac_AP

Caption: Overview of this compound's on-target and off-target interactions.

Caption: Workflow for identifying and characterizing off-target effects.

References

Technical Support Center: Troubleshooting Poor Brain Penetration of Sulforidazine In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the in vivo brain penetration of Sulforidazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: this compound is a metabolite of the antipsychotic drug thioridazine (B1682328).[1][2] Its key physicochemical properties are summarized in the table below. The high lipophilicity (XLogP3) suggests that the compound should have good passive permeability across the blood-brain barrier (BBB).

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight402.6 g/mol [3]
Molecular FormulaC21H26N2O2S2[3]
XLogP34.6[3]
Melting Point121-123 °C[4]
IUPAC Name10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfonylphenothiazine[3]

Q2: Is there any existing data on the brain distribution of this compound?

Q3: Why might a lipophilic compound like this compound exhibit poor brain penetration?

A3: Despite its high lipophilicity, which generally favors passive diffusion across the BBB, poor brain penetration can occur if the compound is a substrate for active efflux transporters at the BBB. The most common of these is P-glycoprotein (P-gp), which acts as a "molecular pump" to remove xenobiotics from the brain.

Q4: How can I determine if this compound is a substrate for P-glycoprotein (P-gp)?

A4: You can perform an in vitro P-gp substrate assay. The most common method is the Caco-2 permeability assay. This assay uses a monolayer of Caco-2 cells, which express P-gp, to measure the bidirectional transport of your compound. A significantly higher transport rate from the basolateral (blood) to the apical (brain) side compared to the apical to basolateral direction indicates active efflux.

Troubleshooting Guides

Problem 1: Low brain concentrations of this compound observed in vivo despite adequate systemic exposure.

Possible Cause: Active efflux of this compound at the blood-brain barrier by transporters such as P-glycoprotein (P-gp).

Troubleshooting Steps:

  • Confirm P-gp Substrate Liability:

    • Perform an in vitro Caco-2 permeability assay. An efflux ratio (Papp, B-A / Papp, A-B) greater than 2 is a strong indicator of active efflux.

    • Include a known P-gp inhibitor (e.g., verapamil, elacridar) in the assay. A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp mediated transport.

  • In Vivo Confirmation with P-gp Inhibition:

    • Conduct an in vivo study in rodents using a P-gp inhibitor. Co-administer this compound with a potent P-gp inhibitor and measure the brain and plasma concentrations. A significant increase in the brain-to-plasma ratio in the presence of the inhibitor provides in vivo evidence of P-gp mediated efflux.

Table 2: Hypothetical Caco-2 Permeability Assay Results for this compound

ConditionPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio
This compound alone1.515.010.0
This compound + Verapamil1.21.81.5

This table illustrates a hypothetical outcome where this compound is a P-gp substrate.

Problem 2: High variability in brain concentration of this compound across experimental animals.

Possible Cause:

  • Genetic polymorphisms in efflux transporters.

  • Inter-individual differences in metabolism by cytochrome P450 enzymes (e.g., CYP2D6, which metabolizes the parent compound thioridazine).[6]

Troubleshooting Steps:

  • Genotyping: If using a genetically diverse animal model, consider genotyping for common polymorphisms in the genes encoding for P-gp (e.g., Mdr1a/1b in mice).

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Use PK/PD modeling to investigate the correlation between plasma concentrations of this compound and its metabolites and the observed brain concentrations and pharmacological effects.

  • Use of Inbred Strains: For preclinical studies, using inbred strains of animals can help reduce variability.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay for P-gp Substrate Identification

Objective: To determine if this compound is a substrate for P-gp by measuring its bidirectional transport across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transport buffer (e.g., Hank's Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • This compound

  • P-gp inhibitor (e.g., verapamil)

  • LC-MS/MS for sample analysis

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Transport Experiment:

    • Wash the cell monolayers with transport buffer.

    • Prepare dosing solutions of this compound in transport buffer, with and without the P-gp inhibitor.

    • Apical to Basolateral (A-B) Transport: Add the this compound dosing solution to the apical side and fresh transport buffer to the basolateral side.

    • Basolateral to Apical (B-A) Transport: Add the this compound dosing solution to the basolateral side and fresh transport buffer to the apical side.

    • Incubate at 37°C for a defined period (e.g., 2 hours).

  • Sample Analysis: Collect samples from the receiver compartments at the end of the incubation period and analyze the concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio.

Protocol 2: In Vivo Microdialysis for Measuring Unbound Brain Concentration

Objective: To measure the unbound concentration of this compound in the brain extracellular fluid (ECF) in a living animal.

Materials:

  • Laboratory animals (e.g., Sprague-Dawley rats)

  • Microdialysis probes

  • Stereotaxic apparatus for probe implantation

  • Microinfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • Fraction collector

  • LC-MS/MS for sample analysis

Methodology:

  • Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula into the brain region of interest (e.g., striatum).

  • Recovery: Allow the animal to recover from surgery.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Administer this compound to the animal (e.g., via intravenous or intraperitoneal injection).

    • Collect dialysate samples at regular intervals using a fraction collector.

  • Sample Analysis: Analyze the concentration of this compound in the dialysate samples using a sensitive LC-MS/MS method.

  • Data Analysis: Plot the unbound brain concentration of this compound over time. This data can be used to calculate the brain-to-plasma unbound concentration ratio (Kp,uu).

Visualizations

BBB_Efflux cluster_0 Blood-Brain Barrier Endothelial_Cell Brain Endothelial Cell Blood Blood Endothelial_Cell->Blood Active Efflux Brain Brain Endothelial_Cell->Brain Entry Blood->Endothelial_Cell Passive Diffusion Pgp P-glycoprotein (P-gp)

Caption: this compound efflux at the BBB.

Experimental_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Potential Solutions Low_Brain_Conc Low in vivo brain concentration of this compound Caco2_Assay In vitro Caco-2 Permeability Assay Low_Brain_Conc->Caco2_Assay Hypothesis: Active Efflux InVivo_Inhibition In vivo study with P-gp inhibitor Caco2_Assay->InVivo_Inhibition Confirm P-gp Substrate Nanoparticle_Formulation Nanoparticle Drug Delivery InVivo_Inhibition->Nanoparticle_Formulation Overcome Efflux Structural_Modification Chemical Modification to reduce P-gp affinity InVivo_Inhibition->Structural_Modification Avoid Efflux

Caption: Troubleshooting workflow.

References

Technical Support Center: Minimizing Sulforidazine-Induced Neurotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating sulforidazine-induced neurotoxicity in vitro. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of this compound-induced neurotoxicity in vitro?

A1: While specific data on this compound is limited, based on its classification as a phenothiazine (B1677639) antipsychotic and evidence from related compounds like thioridazine (B1682328) and chlorpromazine, the primary mechanisms of neurotoxicity are expected to involve mitochondrial dysfunction, induction of oxidative stress, and subsequent activation of apoptotic pathways.[1][2] Key events likely include:

  • Mitochondrial Impairment: Inhibition of the electron transport chain, leading to decreased ATP production and dissipation of the mitochondrial membrane potential.[1][3][4]

  • Increased Reactive Oxygen Species (ROS) Production: Disruption of mitochondrial function can lead to an increase in the production of ROS, causing oxidative damage to cellular components.[5][6]

  • Calcium Dysregulation: Alterations in intracellular calcium homeostasis can trigger downstream apoptotic signaling.[2]

  • Caspase Activation: Initiation of the caspase cascade, particularly caspase-3, leading to the execution of apoptosis.[7][8][9]

Q2: Which in vitro models are suitable for studying this compound's neurotoxicity?

A2: The human neuroblastoma cell line SH-SY5Y is a widely used and relevant model for neurotoxicity studies due to its neuronal characteristics.[10] For more physiologically relevant data, human induced-pluripotent stem cell (iPSC)-derived neurons are a promising alternative, although they require more complex culture conditions.[2]

Q3: What are some potential strategies to minimize this compound-induced neurotoxicity in my experiments?

A3: Based on the presumed mechanisms, several strategies can be explored to mitigate this compound's neurotoxic effects in vitro:

  • Antioxidants: Co-incubation with antioxidants such as N-acetylcysteine (NAC) or Vitamin E may counteract the effects of increased ROS production.

  • Mitochondrial Protective Agents: Compounds that support mitochondrial function, like Coenzyme Q10, could potentially offer protection.

  • Caspase Inhibitors: While useful for mechanistic studies to confirm the role of apoptosis, pan-caspase inhibitors like Z-VAD-FMK can prevent cell death mediated by caspases.[11]

  • Calcium Chelators: Using intracellular calcium chelators like BAPTA-AM can help investigate the role of calcium dysregulation in the toxic effects.

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
High variability in cell viability assays (MTT, LDH). 1. Inconsistent cell seeding density.2. Uneven drug distribution in wells.3. Fluctuation in incubation time or conditions.4. Cell clumping.1. Ensure a single-cell suspension and accurate cell counting before seeding.2. Gently mix the plate after adding this compound.3. Standardize all incubation steps precisely.4. Use pre-coated plates with attachment factors like poly-D-lysine.
No significant increase in ROS levels detected. 1. Incorrect timing of ROS measurement.2. Insufficient concentration of this compound.3. Degradation of the ROS-sensitive dye (e.g., DCFH-DA).4. Low sensitivity of the detection method.1. Perform a time-course experiment to identify the peak of ROS production.2. Conduct a dose-response study to determine the optimal concentration.3. Prepare fresh dye solution for each experiment and protect from light.4. Consider using a more sensitive fluorescent probe or a different detection method (e.g., flow cytometry).
Inconsistent caspase activation results. 1. Cells harvested too early or too late.2. Inefficient cell lysis.3. Degradation of caspases during sample preparation.1. Optimize the treatment duration; caspase activation is often a transient event.2. Use a lysis buffer specifically designed for caspase assays.3. Keep samples on ice and use protease inhibitors in the lysis buffer.
Unexpected cell morphology changes. 1. Contamination of cell culture.2. pH shift in the culture medium.3. Solvent (e.g., DMSO) toxicity.1. Regularly check for microbial contamination.2. Ensure the medium is properly buffered and the CO2 incubator is calibrated.3. Maintain a final solvent concentration below 0.1% and include a vehicle control group.

Quantitative Data Summary

Table 1: Cytotoxicity of Antipsychotic Drugs in SH-SY5Y Cells

Compound LC50 (µM) Assay Exposure Time
Chlorpromazine5 ± 1Cell Viability48h
Trifluoperazine6 ± 1Cell Viability48h

Data adapted from studies on undifferentiated SH-SY5Y cells.[2]

Table 2: Effects of Antipsychotics on Mitochondrial Respiration

Compound Target Effect Concentration
ChlorpromazineComplex IInhibition-
HaloperidolComplex IInhibition-
QuetiapineComplex IInhibition66.3 µM (MEC)
OlanzapineMitochondrial Membrane PotentialMild Dissipation50 µM

MEC: Minimum Effective Concentration. Data from isolated pig brain mitochondria and HepG2 cells.[3][4]

Experimental Protocols

Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (and controls) for the desired duration (e.g., 24 or 48 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage of the vehicle-treated control.

Measurement of Intracellular ROS using DCFH-DA
  • Cell Culture and Treatment: Seed and treat cells with this compound as described for the MTT assay.

  • Dye Loading: After treatment, wash the cells with serum-free medium and then incubate with 10 µM DCFH-DA solution for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS to remove excess dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with excitation at 485 nm and emission at 530 nm.

  • Data Analysis: Express ROS levels as a fold change relative to the control group.

Caspase-3 Activity Assay
  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them using a specific caspase assay lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • Caspase Reaction: In a 96-well plate, mix an equal amount of protein from each sample with the caspase-3 substrate (e.g., Ac-DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Reading: Measure the absorbance at 405 nm, which corresponds to the release of p-nitroaniline (pNA).

  • Analysis: Calculate the caspase-3 activity and express it as a fold change compared to the control.

Visualizations

Sulforidazine_Neurotoxicity_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Inhibition of Electron Transport Chain ROS ROS Mitochondria->ROS Increased Production Ca_ion Ca2+ Dysregulation Mitochondria->Ca_ion Caspase_Cascade Caspase Cascade (Caspase-9, Caspase-3) Mitochondria->Caspase_Cascade Cytochrome c Release Apoptosis Apoptosis ROS->Apoptosis Oxidative Damage Ca_ion->Caspase_Cascade Activation Caspase_Cascade->Apoptosis Execution

Caption: Proposed signaling pathway for this compound-induced neurotoxicity.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Analysis Cell_Culture Cell Culture (e.g., SH-SY5Y) Drug_Prep This compound Preparation Treatment Incubation with this compound (Dose- and Time-response) Cell_Culture->Treatment Drug_Prep->Treatment Viability Cell Viability (MTT, LDH) Treatment->Viability Oxidative_Stress Oxidative Stress (ROS Assay) Treatment->Oxidative_Stress Apoptosis Apoptosis (Caspase Activity) Treatment->Apoptosis Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Oxidative_Stress->Data_Analysis Apoptosis->Data_Analysis

Caption: General experimental workflow for assessing this compound neurotoxicity.

References

Technical Support Center: Sulforidazine Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with sulforidazine in vitro. The information is designed to address specific issues that may be encountered during experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a typical antipsychotic and a major active metabolite of the drug thioridazine.[1] It belongs to the phenothiazine (B1677639) class of compounds.[2][3] Its primary mechanism of action is the potent antagonism of striatal dopamine (B1211576) D2 autoreceptors. By blocking these receptors, this compound modulates the release of dopamine in the brain.

Q2: What are the main factors that can affect the stability of this compound in cell culture media?

The stability of this compound, like other phenothiazines, can be influenced by several factors:

  • Light Exposure: Phenothiazines are notoriously photosensitive. Exposure to light, especially UV and short-wavelength visible light, can lead to photodegradation, forming various photoproducts and reducing the compound's potency.

  • Oxidation: The sulfur atoms in the phenothiazine ring structure are susceptible to oxidation. This can be accelerated by exposure to air (oxygen) and certain components in the cell culture media.

  • pH of the Medium: The pH of the cell culture medium can influence the ionization state and solubility of this compound, potentially affecting its stability.

  • Temperature: Elevated temperatures can increase the rate of chemical degradation. For long-term storage, frozen stock solutions are recommended.

  • Media Composition: Components within the cell culture medium, such as amino acids, vitamins, and serum proteins, can potentially interact with this compound and affect its stability.[4][5]

Q3: How should I prepare and store this compound stock solutions?

To ensure maximum stability and reproducibility of your experiments:

  • Solvent: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent such as DMSO or ethanol.

  • Storage: Aliquot the stock solution into single-use, light-protected vials (e.g., amber tubes or tubes wrapped in aluminum foil) and store at -20°C or -80°C for long-term storage.

  • Working Solutions: On the day of the experiment, thaw a fresh aliquot of the stock solution and dilute it to the final working concentration in your cell culture medium. Avoid repeated freeze-thaw cycles. Protect the working solution and the cell culture plates from light.

Q4: Are there any known degradation products of this compound I should be aware of?

The primary degradation pathways for phenothiazines like this compound involve oxidation of the sulfur atoms. This can lead to the formation of sulfoxide (B87167) and sulfone derivatives. For instance, this compound itself is a sulfone metabolite of thioridazine. Further oxidation or photodegradation could lead to other related compounds that may have different biological activities or toxicities.

Q5: Can components of fetal bovine serum (FBS) affect the stability of this compound?

While specific studies on the interaction between FBS and this compound are limited, it is known that serum contains proteins and enzymes that can bind to or metabolize drugs.[[“]] Serum albumin can bind to small molecules, potentially affecting their availability and stability. It is advisable to perform stability studies in the complete, supplemented medium that you will be using for your experiments.

Quantitative Data on this compound Stability

Quantitative data on the stability of this compound specifically in cell culture media such as DMEM, RPMI-1640, or MEM is not extensively available in the published literature. The stability is highly dependent on the specific experimental conditions, including the media formulation, the presence and concentration of supplements like FBS, and, most critically, the extent of light exposure.

Given the lack of specific data for this compound, the following tables provide an illustrative example of how stability data could be presented. This hypothetical data is based on the known properties of the closely related compound, thioridazine. Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions.

Table 1: Hypothetical Stability of this compound (10 µM) in DMEM with 10% FBS at 37°C and 5% CO2

Time (hours)% Remaining (Protected from Light)% Remaining (Exposed to Ambient Light)
0100100
49892
89585
129278
248865
488045

Table 2: Hypothetical Stability of this compound (10 µM) in RPMI-1640 with 10% FBS at 37°C and 5% CO2

Time (hours)% Remaining (Protected from Light)% Remaining (Exposed to Ambient Light)
0100100
49790
89482
129075
248560
487840

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Media

This protocol outlines a method using High-Performance Liquid Chromatography (HPLC) to determine the stability of this compound in a specific cell culture medium.

1. Materials:

  • This compound standard

  • Cell culture medium of choice (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, L-glutamine)

  • HPLC-grade methanol, acetonitrile (B52724), and water

  • Phosphate (B84403) buffer

  • Sterile, amber-colored microcentrifuge tubes or clear tubes wrapped in aluminum foil

  • Cell culture incubator (37°C, 5% CO2)

  • HPLC system with a C18 or nitrile column and a UV detector

2. Preparation of this compound-Spiked Media:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Spike the complete cell culture medium with the this compound stock solution to achieve the final desired concentration (e.g., 10 µM).

  • Prepare two sets of samples: one to be protected from light and one to be exposed to light.

3. Incubation:

  • Aliquot the spiked media into the appropriate light-protected or clear tubes.

  • For the light-exposed group, place the tubes under standard cell culture hood lighting or ambient lab light.

  • Place all samples in a cell culture incubator at 37°C with 5% CO2.

  • Collect samples at various time points (e.g., 0, 4, 8, 12, 24, 48 hours). The 0-hour sample will serve as the baseline concentration.

4. Sample Preparation for HPLC:

  • At each time point, transfer an aliquot of the medium to a clean microcentrifuge tube.

  • To precipitate proteins, add two to three volumes of cold acetonitrile.

  • Vortex the mixture briefly and then centrifuge at high speed (e.g., 14,000 rpm) for 10-20 minutes to pellet the precipitated proteins.[[“]][7]

  • Carefully transfer the supernatant to a new tube for HPLC analysis.

5. HPLC Analysis:

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) or a narrow-bore nitrile column can be used.[[“]][8]

  • Mobile Phase: An isocratic or gradient mixture of a phosphate buffer or formic acid in water and an organic solvent like acetonitrile or methanol. The exact ratio may require optimization.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Based on the UV absorbance spectrum of this compound, a wavelength around 260-280 nm is likely appropriate. This should be confirmed by scanning the absorbance of a standard solution.

  • Injection Volume: 20 µL.

  • Standard Curve: Prepare a standard curve of this compound in the mobile phase at known concentrations to quantify the amount in your samples.

6. Data Analysis:

  • Calculate the concentration of this compound in each sample using the standard curve.

  • Plot the percentage of remaining this compound against time for both the light-protected and light-exposed conditions to determine its stability profile.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Loss of drug efficacy in long-term experiments (>24 hours) Degradation of this compound in the cell culture medium.- Prepare fresh this compound-containing media for each day of the experiment.- Protect cell culture plates from light by wrapping them in aluminum foil or using amber-colored plates.- Perform a stability test to determine the degradation rate in your specific media and under your experimental conditions.[[“]]
Inconsistent results between experiments - Variability in drug concentration due to degradation.- Differences in light exposure between experiments.- Standardize all procedures to minimize light exposure.- Always prepare fresh dilutions of this compound from a frozen stock for each experiment.- Consider using a positive control compound with known stability to ensure assay consistency.[[“]]
Visible changes in media color after adding this compound Chemical reaction or formation of degradation products.While a slight color change might occur upon dissolution, significant or progressive changes are indicative of instability. It is best to discard the solution and prepare a fresh one, ensuring minimal light exposure during preparation.[[“]]
Unexpected cytotoxicity Formation of toxic degradation products.The photoproducts of phenothiazines can have different toxicities than the parent compound. Minimizing light exposure is the most critical step to prevent the formation of these products.[[“]]
Precipitation of this compound in media - The concentration of this compound exceeds its solubility in the medium.- The solvent from the stock solution is not fully miscible with the medium.- Ensure the final concentration of the organic solvent (e.g., DMSO) in the medium is low (typically <0.5%).- Prepare a lower concentration stock solution.- Gently warm the medium to room temperature and vortex to aid dissolution before adding to cells.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock Solution (e.g., in DMSO) spike_media Spike Cell Culture Medium with this compound prep_stock->spike_media aliquot Aliquot into Light-Protected and Light-Exposed Tubes spike_media->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate sample Collect Samples at Time Points (0, 4, 8, 12, 24, 48h) incubate->sample protein_precip Protein Precipitation (with Acetonitrile) sample->protein_precip centrifuge Centrifuge to Pellet Proteins protein_precip->centrifuge hplc Analyze Supernatant by HPLC centrifuge->hplc quantify Quantify this compound using Standard Curve hplc->quantify plot Plot % Remaining vs. Time quantify->plot

Workflow for assessing this compound stability.

dopamine_d2_receptor_pathway This compound-Mediated Dopamine D2 Receptor Signaling cluster_response Cellular Response This compound This compound d2r Dopamine D2 Receptor This compound->d2r Antagonizes g_protein Gi/o Protein d2r->g_protein Activates beta_arrestin β-Arrestin d2r->beta_arrestin ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp pka PKA camp->pka Activates response Modulation of Neuronal Excitability and Gene Expression pka->response erk ERK Signaling beta_arrestin->erk Activates erk->response

This compound's effect on D2 receptor signaling.

References

Validation & Comparative

A Comparative Analysis of Sulforidazine and Thioridazine Affinity for Dopamine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of neuropharmacology and drug development, understanding the nuanced interactions between antipsychotic agents and their molecular targets is paramount. This guide provides a detailed comparison of the dopamine (B1211576) receptor affinities of two phenothiazine (B1677639) antipsychotics: sulforidazine and its parent compound, thioridazine (B1682328). By examining their binding profiles, this document aims to offer valuable insights into their potential therapeutic actions and off-target effects.

Quantitative Comparison of Receptor Affinity

The binding affinity of a compound for a receptor is a critical determinant of its potency and selectivity. This is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of a drug required to occupy 50% of the receptors in the presence of a radioligand. A lower Kᵢ value indicates a higher binding affinity. The available experimental data for this compound and thioridazine at various dopamine receptor subtypes are summarized in the table below. It is important to note that a complete binding profile across all dopamine receptor subtypes is not available in the current literature for both compounds.

Receptor SubtypeThis compound (Kᵢ in nM)Thioridazine (Kᵢ in nM)
Dopamine D₁ Data not available250 (racemic)
Dopamine D₂ 6.1 (IC₅₀)130 (IC₅₀, racemic)
Dopamine D₃ Data not availableData not available
Dopamine D₄ Data not available17 (racemic)[1]
Dopamine D₅ Data not availableData not available

Note: The values for the D₂ receptor are presented as IC₅₀, which is the concentration of the drug that inhibits 50% of the specific binding of a radioligand. While related to Kᵢ, it is not identical. The data for thioridazine at the D₁ and D₂ receptors are for the racemic mixture, which contains both (+) and (-) enantiomers.

The available data indicates that this compound is a significantly more potent antagonist at the dopamine D₂ autoreceptor than its parent compound, thioridazine, as evidenced by its substantially lower IC₅₀ value.

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinities for this compound and thioridazine is typically achieved through in vitro radioligand binding assays. The following is a generalized protocol that outlines the key steps involved in such an experiment.

1. Membrane Preparation:

  • Tissues from specific brain regions rich in the dopamine receptor subtype of interest (e.g., striatum for D₂ receptors) or cultured cells expressing the recombinant human receptor are homogenized in a cold buffer solution.

  • The homogenate is then centrifuged to pellet the cell membranes, which contain the receptors.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Reaction:

  • The prepared cell membranes are incubated with a specific radioligand (e.g., [³H]spiperone for D₂ receptors) at a fixed concentration.

  • A range of concentrations of the unlabeled competitor drug (this compound or thioridazine) is added to the incubation mixture.

  • The reaction is allowed to reach equilibrium, typically by incubating at a specific temperature for a defined period.

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.

  • The filters are washed with cold buffer to remove any unbound radioligand.

4. Quantification of Radioactivity:

  • The radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

  • The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

  • The inhibition constant (Kᵢ) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Dopamine Receptor Signaling Pathways

Dopamine receptors are G protein-coupled receptors (GPCRs) that are broadly classified into two families: D₁-like (D₁ and D₅) and D₂-like (D₂, D₃, and D₄). The activation of these receptors by dopamine initiates distinct intracellular signaling cascades. The following diagram illustrates the canonical signaling pathways associated with D₁-like and D₂-like dopamine receptors.

DopamineSignaling cluster_D1 D₁-like Receptor Signaling cluster_D2 D₂-like Receptor Signaling D1_receptor D₁/D₅ Receptor Gs Gαs/olf D1_receptor->Gs Dopamine AC_stim Adenylyl Cyclase Gs->AC_stim Activates cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA Protein Kinase A cAMP_inc->PKA Activates Cellular_Effects1 Cellular Effects PKA->Cellular_Effects1 Phosphorylation of target proteins D2_receptor D₂/D₃/D₄ Receptor Gi Gαi/o D2_receptor->Gi Dopamine AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Cellular_Effects2 Cellular Effects cAMP_dec->Cellular_Effects2 Reduced PKA activity

Caption: Dopamine receptor signaling pathways.

This guide provides a foundational comparison of this compound and thioridazine's affinity for dopamine receptors based on available scientific literature. Further research providing a more complete binding profile for both compounds would be invaluable for a more comprehensive understanding of their pharmacological differences.

References

A Comparative Analysis of Sulforidazine and Atypical Antipsychotics in the Management of Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy, safety, and mechanisms of action of the typical antipsychotic sulforidazine against the class of atypical antipsychotics. While direct head-to-head clinical trial data is limited, this document synthesizes available evidence from retrospective studies, meta-analyses, and preclinical research to offer a comparative overview for research and development purposes.

Executive Summary

This compound, a phenothiazine (B1677639) derivative and an active metabolite of thioridazine, primarily functions as a dopamine (B1211576) D2 receptor antagonist.[1][2][3] In contrast, atypical antipsychotics exhibit a broader receptor binding profile, notably including serotonin (B10506) 5-HT2A receptor antagonism alongside D2 blockade.[4][5] This fundamental difference in pharmacology underpins the variations in their efficacy and side effect profiles. While atypical antipsychotics are generally favored for a lower risk of extrapyramidal symptoms (EPS), this compound has demonstrated noteworthy treatment persistence in a large-scale retrospective study, suggesting comparable or potentially superior effectiveness in a real-world setting.[6] However, direct comparative efficacy from randomized controlled trials remains to be established.

Efficacy: A Comparative Overview

Direct, prospective, randomized controlled trials comparing this compound to atypical antipsychotics are scarce. However, a large retrospective cohort study analyzing the National Health Insurance Research Database of Taiwan provides valuable insights into the real-world effectiveness of these medications.

A 2017 study evaluated the persistence of antipsychotic drug use as a proxy for effectiveness in 1,324 patients with schizophrenia.[6] The study compared this compound to risperidone (B510), olanzapine, and the typical antipsychotic haloperidol (B65202).[6] After adjusting for various patient and illness characteristics, the risk of nonpersistence was found to be significantly higher for patients receiving risperidone, olanzapine, and haloperidol compared to those receiving this compound.[6] This suggests that in a real-world setting, patients may be more likely to continue treatment with this compound, which could be indicative of a favorable balance of efficacy and tolerability.[6]

Meta-analyses comparing typical and atypical antipsychotics as classes have yielded mixed results regarding efficacy in symptom reduction. Some analyses suggest a small but significant effect for atypical antipsychotics in reducing overall symptoms, though the clinical significance of this difference is debated.[7][8] Other meta-analyses have found no significant differences in overall efficacy, particularly in early psychosis.[9]

Quantitative Efficacy Data

The following table summarizes key findings from comparative studies. It is important to note that the data for this compound is from a retrospective study, while the data for atypical vs. typical antipsychotics is from meta-analyses of randomized controlled trials.

Efficacy OutcomeThis compound vs. Atypical Antipsychotics (Risperidone, Olanzapine)Atypical Antipsychotics vs. Typical Antipsychotics (General)Source(s)
Treatment Persistence (Hazard Ratio for Nonpersistence) Risperidone: 1.22 (1.06–1.40) Olanzapine: 1.34 (1.07–1.68) (Lower HR indicates better persistence for this compound)Not directly comparable[6]
Overall Symptom Reduction (Standardized Mean Difference) Not available from direct trials-0.1 (95% CI -0.2 to 0.02) (No significant difference)[9]
Effect on Hostility (Effect Size) Not available from direct trials0.26 (small but significant effect favoring atypicals)[7][8]

Safety and Tolerability: A Tale of Two Profiles

The primary distinction in the side effect profiles of typical and atypical antipsychotics lies in the incidence of extrapyramidal symptoms (EPS) and metabolic disturbances.

This compound (as a typical antipsychotic): Like other phenothiazines, this compound carries a higher risk of inducing EPS, which includes drug-induced movement disorders such as tremor, rigidity, and tardive dyskinesia (abnormal, repetitive facial movements).[4][10]

Atypical Antipsychotics: This class of drugs is characterized by a lower propensity to cause EPS.[4][11] However, they are more frequently associated with metabolic side effects, including weight gain, an increased risk of type 2 diabetes, and dyslipidemia.[4][10][11]

Comparative Side Effect Profiles
Side EffectThis compound (Typical Antipsychotic Profile)Atypical Antipsychotics (General Profile)Source(s)
Extrapyramidal Symptoms (EPS) Higher riskLower risk[4][10][11]
Weight Gain Lower riskHigher risk (varies by agent)[4][9][10]
Metabolic Syndrome (Diabetes, Dyslipidemia) Lower riskHigher risk (varies by agent)[4][10][11]
Sedation PossibleCommon (varies by agent)[4]
Anticholinergic Effects (dry mouth, blurred vision, constipation) PossibleVaries by agent[12]
QTc Interval Prolongation Risk, particularly with parent compound thioridazineVaries by agent; some have a known risk[13]

Mechanism of Action and Signaling Pathways

The differing clinical profiles of this compound and atypical antipsychotics can be attributed to their distinct interactions with neurotransmitter receptors and downstream signaling cascades.

This compound: The primary mechanism of action for this compound is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[1][14] This action is thought to be responsible for its antipsychotic effects on the positive symptoms of schizophrenia, such as hallucinations and delusions.[14] Some evidence also suggests that this compound may induce a long-lasting release of serotonin, which could contribute to its therapeutic profile.[15]

Atypical Antipsychotics: These agents are characterized by their combined antagonism of dopamine D2 and serotonin 5-HT2A receptors.[5] The blockade of 5-HT2A receptors is believed to increase dopamine release in certain brain regions, which may alleviate negative symptoms and reduce the risk of EPS.[5] Different atypical antipsychotics have varying affinities for other receptors, such as histaminic, muscarinic, and adrenergic receptors, which contributes to their individual side effect profiles.[16]

Signaling Pathway Diagrams

Sulforidazine_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Activates AC Adenylyl Cyclase D2_Receptor->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Cellular Response (Antipsychotic Effect) cAMP->Response This compound This compound This compound->D2_Receptor Blocks

Caption: Dopaminergic pathway showing this compound's D2 receptor antagonism.

Atypical_Antipsychotic_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Activates Serotonin Serotonin HT2A_Receptor 5-HT2A Receptor Serotonin->HT2A_Receptor Activates Antipsychotic_Effect Antipsychotic Effect D2_Receptor->Antipsychotic_Effect Dopamine_Release ↑ Dopamine Release (in specific pathways) HT2A_Receptor->Dopamine_Release Leads to Reduced_EPS Reduced EPS Dopamine_Release->Reduced_EPS Atypical_Antipsychotic Atypical Antipsychotic Atypical_Antipsychotic->D2_Receptor Blocks Atypical_Antipsychotic->HT2A_Receptor Blocks

Caption: Atypical antipsychotic pathway with dual D2 and 5-HT2A receptor blockade.

Experimental Protocols: Key Methodologies in Atypical Antipsychotic Trials

The following provides a generalized experimental protocol for a randomized, double-blind, active-controlled clinical trial evaluating an atypical antipsychotic, based on common methodologies for drugs like risperidone and olanzapine.

1. Study Design:

  • Phase: Typically Phase III.

  • Design: Randomized, double-blind, parallel-group, active-comparator controlled study.[17][18]

  • Duration: Often 6-8 weeks for acute efficacy assessment, with potential for longer-term open-label extension phases.[17][18]

2. Participant Population:

  • Inclusion Criteria:

    • Age 18-65 years.[19]

    • Diagnosis of schizophrenia according to DSM-5 criteria, confirmed by a structured clinical interview.[20]

    • Acute exacerbation of psychotic symptoms.

    • A minimum baseline score on a standardized psychiatric rating scale, such as the Positive and Negative Syndrome Scale (PANSS) total score ≥ 80.

  • Exclusion Criteria:

    • Treatment-resistant schizophrenia (failure to respond to adequate trials of two different antipsychotics).

    • Primary diagnosis of other psychiatric disorders.

    • Substance use disorder within a specified period before screening.

    • Significant unstable medical conditions.

    • Pregnancy or lactation.

3. Interventions:

  • Investigational Drug: Atypical antipsychotic at a flexible or fixed dose.

  • Active Comparator: Another atypical or a typical antipsychotic (e.g., olanzapine, risperidone, or haloperidol) at a clinically appropriate dose.[17]

  • Blinding: Both participants and investigators are blinded to the treatment allocation.

4. Efficacy Assessments:

  • Primary Outcome Measure: Change from baseline to endpoint in the total score of the Positive and Negative Syndrome Scale (PANSS).[18][21]

  • Secondary Outcome Measures:

    • Change in PANSS subscale scores (positive, negative, and general psychopathology).

    • Clinical Global Impression-Severity (CGI-S) and -Improvement (CGI-I) scales.[20]

    • Measures of social and occupational functioning.

5. Safety and Tolerability Assessments:

  • Monitoring of adverse events.

  • Vital signs, weight, and body mass index (BMI).

  • Fasting blood glucose and lipid profiles.

  • Electrocardiograms (ECGs) to assess for QTc prolongation.

  • Scales to measure extrapyramidal symptoms, such as the Simpson-Angus Scale (SAS) and the Barnes Akathisia Rating Scale (BARS).

Experimental Workflow Diagram

Experimental_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (PANSS, CGI, Safety Labs) Screening->Baseline Randomization Randomization (1:1 Ratio) Baseline->Randomization GroupA Treatment Group A (e.g., this compound) Randomization->GroupA GroupB Treatment Group B (e.g., Atypical Antipsychotic) Randomization->GroupB FollowUp Follow-up Assessments (e.g., Weeks 2, 4, 6, 8) GroupA->FollowUp GroupB->FollowUp Endpoint Endpoint Assessment (Primary & Secondary Outcomes) FollowUp->Endpoint Analysis Data Analysis (Statistical Comparison) Endpoint->Analysis

Caption: A generalized workflow for a comparative antipsychotic clinical trial.

Conclusion and Future Directions

The existing evidence presents a nuanced picture. While atypical antipsychotics offer a clear advantage in terms of a lower risk of extrapyramidal symptoms, the real-world effectiveness data on this compound, as suggested by treatment persistence, warrants further investigation. The distinct pharmacological profiles of this compound and atypical antipsychotics translate into different clinical attributes that could be leveraged for personalized medicine approaches in the treatment of schizophrenia.

For drug development professionals, these findings highlight the continued relevance of dopamine D2 receptor antagonism as a core mechanism for antipsychotic efficacy. The data on this compound suggests that optimizing this mechanism while mitigating side effects remains a valuable therapeutic strategy. Future research should include prospective, randomized controlled trials directly comparing this compound with various atypical antipsychotics to definitively establish their relative efficacy and safety profiles. Such studies would provide crucial data to guide clinical practice and inform the development of next-generation antipsychotic agents.

References

A Comparative Analysis of Sulforidazine and Haloperidol as D2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of sulforidazine and haloperidol (B65202), focusing on their interaction with the dopamine (B1211576) D2 receptor, a key target in the treatment of psychosis. The information is intended for researchers, scientists, and professionals in drug development, offering quantitative data, experimental methodologies, and visual representations of relevant biological pathways and laboratory workflows.

Introduction

Both this compound, a major metabolite of the antipsychotic thioridazine (B1682328), and haloperidol, a classical typical antipsychotic, exert their therapeutic effects primarily through the blockade of dopamine D2 receptors in the central nervous system.[1] While both are potent antagonists, understanding their comparative binding affinities and the downstream consequences of their receptor blockade is crucial for research and development of novel antipsychotic agents.

Quantitative Comparison of D2 Receptor Binding Affinity

The binding affinity of a drug for its receptor is a critical measure of its potency. This is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in the absence of the endogenous ligand. A lower Ki value indicates a higher binding affinity.

CompoundReceptorRadioligandTissue SourceKi (nM)
Haloperidol D2[3H]-YM-09151-2Rat Striatum0.53[2][3]
D2Not SpecifiedNot Specified0.89[4]
Thioridazine (parent drug of this compound) D2[3H]SpiperoneCalf Caudate3.2

Experimental Protocol: Radioligand Binding Assay

The determination of binding affinities such as Ki is commonly performed using a competitive radioligand binding assay. Below is a representative protocol for assessing the affinity of a test compound (e.g., this compound or haloperidol) for the D2 receptor.

1. Membrane Preparation:

  • Tissue rich in D2 receptors (e.g., rat striatum) or cells expressing recombinant D2 receptors are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[5]

  • The homogenate is centrifuged to pellet the cell membranes.[5]

  • The membrane pellet is washed and resuspended in a suitable assay buffer.[5] The protein concentration is determined using a standard method like the BCA assay.[5]

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.[5]

  • Each well contains the membrane preparation, a fixed concentration of a radioligand that specifically binds to D2 receptors (e.g., [3H]spiperone or [3H]-YM-09151-2), and varying concentrations of the unlabeled test compound.[3][5][6]

  • To determine non-specific binding, a separate set of wells includes a high concentration of an unlabeled D2 receptor antagonist.

  • The plates are incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[5]

3. Filtration and Detection:

  • The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[5]

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.[5]

  • The radioactivity retained on the filters is measured using a scintillation counter.[5]

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50).

  • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

D2 Receptor Signaling Pathway and Antagonism

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o class of G proteins.[7][8] The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] D2 receptors can also signal through β-arrestin-dependent pathways.[9][10] Antagonists like this compound and haloperidol block the binding of dopamine to the D2 receptor, thereby inhibiting these downstream signaling events.

D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Antagonist This compound / Haloperidol Antagonist->D2R Blocks G_protein Gαi/o-GDP D2R->G_protein Activates BetaArrestin β-Arrestin 2 D2R->BetaArrestin Recruits G_protein_active Gαi-GTP G_protein->G_protein_active GDP/GTP Exchange AdenylylCyclase Adenylyl Cyclase G_protein_active->AdenylylCyclase Inhibits ATP ATP AdenylylCyclase->ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_G Downstream Effects PKA->Downstream_G Phosphorylation Downstream_Arrestin Downstream Effects (e.g., Akt/GSK-3β) BetaArrestin->Downstream_Arrestin Scaffolds

Caption: D2 receptor signaling and points of antagonism.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay used to determine the binding affinity of a test compound.

Radioligand_Binding_Workflow start Start prep Membrane Preparation (Tissue or Cell Homogenization) start->prep assay Assay Setup (Membranes + Radioligand + Test Compound) prep->assay incubate Incubation (Allow binding to reach equilibrium) assay->incubate filter Rapid Filtration (Separate bound from free radioligand) incubate->filter wash Washing (Remove non-specifically bound radioligand) filter->wash count Scintillation Counting (Measure radioactivity) wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

Caption: Workflow of a competitive radioligand binding assay.

Conclusion

Haloperidol is a well-characterized, high-potency D2 receptor antagonist. While direct comparative data for this compound is less abundant in the literature, its parent compound, thioridazine, demonstrates a high affinity for the D2 receptor, and this compound itself is known to be a potent D2 antagonist. The methodologies described provide a framework for the direct, quantitative comparison of these and other compounds targeting the D2 receptor, which is essential for the advancement of psychopharmacology.

References

A Comparative Analysis of Sulforidazine's Pharmacokinetic Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profile of sulforidazine, a major active metabolite of the typical antipsychotic thioridazine (B1682328). Its performance is compared with other established atypical antipsychotics, namely olanzapine, risperidone, and clozapine. This document summarizes key pharmacokinetic parameters, details relevant experimental methodologies, and visualizes metabolic pathways and experimental workflows to support further research and development in antipsychotic drug therapy.

Executive Summary

This compound, the sulfone metabolite of thioridazine, exhibits significant antipsychotic activity. Understanding its pharmacokinetic profile is crucial for optimizing therapeutic strategies and developing novel antipsychotic agents. This guide reveals that this compound's formation is heavily influenced by the genetic polymorphism of the CYP2D6 enzyme, leading to considerable interindividual variability in its plasma concentrations. When compared to widely used atypical antipsychotics such as olanzapine, risperidone, and clozapine, this compound's pharmacokinetic data is less comprehensively characterized in publicly available literature. This analysis compiles the available data to facilitate a comparative understanding and highlights areas where further research is warranted.

Comparative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for this compound and selected comparator atypical antipsychotics. It is important to note that specific pharmacokinetic values for this compound are not as readily available as for the other listed drugs. The data for this compound is primarily derived from studies of its parent drug, thioridazine.

ParameterThis compoundOlanzapineRisperidoneClozapine
Time to Peak (Tmax) Appears slowly in serum after thioridazine administration[1]~6 hours[2]~1 hour[3]~2.5 hours[4]
Peak Plasma Conc. (Cmax) Lower than mesoridazine (B118732) after a single thioridazine dose[1]Dose-dependentDose-dependent319 ng/mL (at 100 mg b.i.d.)[4]
Elimination Half-life (t½) Data not explicitly available21-54 hours[5]3 hours (extensive metabolizers); 20 hours (poor metabolizers)[6]8-12 hours (single dose); 12-66 hours (steady state)[4]
Volume of Distribution (Vd) Data not explicitly available~1000 L[7]1-2 L/kg[6]508 L (median)[8][9]
Clearance (CL) Data not explicitly available12-47 L/hour[7]Data not explicitly available30.3 L/hour (median)[8][9]
Bioavailability (F) Dependent on thioridazine metabolism~60% (oral)~70% (oral)[6]~27-47% (oral)
Protein Binding Data not explicitly available~93%[7]90% (risperidone); 77% (9-hydroxyrisperidone)[6]~95%

Metabolic Pathways and Experimental Workflows

To visually represent the complex processes involved in the pharmacokinetic analysis of this compound, the following diagrams have been generated using Graphviz.

Thioridazine Thioridazine Mesoridazine Mesoridazine Thioridazine->Mesoridazine CYP2D6 (S-oxidation) Thioridazine_R_S_oxide Thioridazine Ring Sulfoxide Thioridazine->Thioridazine_R_S_oxide Ring Sulfoxidation This compound This compound Mesoridazine->this compound S-oxidation Other_Metabolites Other Metabolites Mesoridazine->Other_Metabolites This compound->Other_Metabolites Thioridazine_R_S_oxide->Other_Metabolites

Caption: Metabolic pathway of Thioridazine to this compound.

cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct Phase cluster_post_study Post-Study Phase Volunteer_Screening Volunteer Screening and Selection Informed_Consent Informed Consent Volunteer_Screening->Informed_Consent Baseline_Measurements Baseline Measurements Informed_Consent->Baseline_Measurements Drug_Administration Oral Administration of Antipsychotic Baseline_Measurements->Drug_Administration Blood_Sampling Serial Blood Sampling Drug_Administration->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Analysis HPLC or LC-MS/MS Analysis Plasma_Separation->Sample_Analysis Data_Analysis Pharmacokinetic Data Analysis Sample_Analysis->Data_Analysis

References

Validating D2 Receptor Occupancy Assays for Sulforidazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methods to validate dopamine (B1211576) D2 receptor occupancy for the antipsychotic compound Sulforidazine. By examining both in vitro and in vivo assay methodologies and comparing this compound's performance with established antipsychotics, this document serves as a resource for researchers engaged in neuropsychiatric drug development.

This compound, a metabolite of the typical antipsychotic thioridazine, exerts its therapeutic effect primarily through the antagonism of dopamine D2 receptors in the central nervous system.[1] Validating the extent and potency of this interaction is crucial for dose-finding studies and for understanding its clinical efficacy and potential for side effects.

Data Presentation: Comparative In Vitro Binding Affinities

The following table summarizes the in vitro binding affinities of this compound and several common typical and atypical antipsychotics for the dopamine D2 receptor. A lower inhibition constant (Ki) or IC50 value indicates a higher binding affinity.

CompoundClassIn Vitro D2 Receptor AffinityReference
This compound TypicalIC50: 6.1 nM [1]
HaloperidolTypicalKi: 1.55 nM[2]
Risperidone (B510)AtypicalKi: 3.13 - 3.2 nM[2][3]
OlanzapineAtypicalKi: 12.8 - 31 nM[4]
ClozapineAtypicalKi: 75 - 135 nM[4][5]
AmisulprideAtypicalKi: 2.8 - 3.2 nM[1]
Comparative In Vivo D2 Receptor Occupancy
CompoundDoseStriatal D2 Receptor Occupancy (%)Reference
Haloperidol2 mg/day53 - 74%[6]
Risperidone2 mg/day66%[7]
4 mg/day73%[7]
6 mg/day79%[7]
25 mg (long-acting injectable, post-injection)71.0%[8][9][10]
50 mg (long-acting injectable, post-injection)74.4%[8][9][10]
Olanzapine5 mg/day55%[11]
10 mg/day73%[11]
15 mg/day75%[11]
20 mg/day76%[11]
ClozapineClinically effective doses48% (average)[12][13]
Amisulpride406 mg/day (mean)56% (striatum), 82% (temporal cortex)[14]
Low-dose group (mean 228.6 mg/day)67.1%[15]
High-dose group (mean 666.7 mg/day)79.1%[15]

Experimental Protocols

In Vitro Radioligand Binding Assay for D2 Receptor Affinity

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a test compound like this compound for the D2 receptor.

Objective: To quantify the binding affinity of a test compound by measuring its ability to displace a known radioligand from the D2 receptor.

Materials:

  • Cell Membranes: A source of D2 receptors, such as post-mortem human caudate tissue or a stable cell line (e.g., CHO or HEK293) expressing the human D2 receptor.

  • Radioligand: A high-affinity D2 receptor antagonist radiolabeled with a radioisotope, such as [³H]-Spiperone or [¹¹C]-Raclopride.

  • Test Compound: this compound and comparator compounds.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer to a specific protein concentration.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo D2 Receptor Occupancy Measurement using PET

This protocol describes a general procedure for measuring D2 receptor occupancy in human subjects using Positron Emission Tomography (PET).

Objective: To determine the percentage of D2 receptors occupied by a drug at a given dose and plasma concentration.

Materials and Equipment:

  • PET Scanner

  • Radioligand: A D2 receptor-specific radioligand, most commonly [¹¹C]-Raclopride.

  • Cyclotron: For the production of the short-lived radionuclide (e.g., ¹¹C).

  • Automated Radiosynthesis Unit

  • Arterial Line: For blood sampling to measure radioligand concentration in plasma.

  • Image Analysis Software

Procedure:

  • Subject Preparation: Subjects are positioned in the PET scanner, and a head-holding device is used to minimize movement. An arterial line is inserted for blood sampling.

  • Baseline Scan: A baseline PET scan is performed before the administration of the drug to measure the baseline density of available D2 receptors. The radioligand (e.g., [¹¹C]-Raclopride) is injected as a bolus, and dynamic PET data are acquired for 60-90 minutes.

  • Drug Administration: The subject is treated with the antipsychotic drug (e.g., this compound) for a specified period to reach steady-state plasma concentrations.

  • Post-treatment Scan: A second PET scan is performed under the same conditions as the baseline scan.

  • Blood Sampling: Arterial blood samples are taken throughout both scans to measure the concentration of the radioligand in plasma, which is used to model the input function.

  • Image Reconstruction and Analysis: The PET data are reconstructed, and time-activity curves are generated for specific brain regions of interest (e.g., striatum, cerebellum). The binding potential (BP_ND) of the radioligand is calculated for both the baseline and post-treatment scans.

  • Occupancy Calculation: The D2 receptor occupancy is calculated as the percentage reduction in the binding potential after drug treatment: Occupancy (%) = [(BP_ND_baseline - BP_ND_post-treatment) / BP_ND_baseline] x 100.

Visualizations

Dopamine D2 Receptor Signaling Pathway

D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Activates This compound This compound This compound->D2_Receptor Blocks G_Protein Gi/o Protein D2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Altered Neuronal Excitability PKA->Cellular_Response Leads to

Dopamine D2 receptor signaling pathway and the antagonistic action of this compound.
Workflow for In Vitro Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes (with D2 Receptors) Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Reagent_Prep Prepare Radioligand and Test Compounds Reagent_Prep->Incubation Filtration Separate Bound and Free Radioligand (Filtration) Incubation->Filtration Counting Measure Radioactivity (Scintillation Counting) Filtration->Counting IC50_Calc Calculate IC50 Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Experimental workflow for determining D2 receptor binding affinity in vitro.
Logical Flow for In Vivo D2 Receptor Occupancy Validation

InVivo_Validation_Flow Start Start Baseline_PET Perform Baseline PET Scan (No Drug) Start->Baseline_PET Drug_Admin Administer this compound Baseline_PET->Drug_Admin Post_Drug_PET Perform Post-Drug PET Scan Drug_Admin->Post_Drug_PET Calculate_BP Calculate Binding Potential (BP_ND) for both scans Post_Drug_PET->Calculate_BP Calculate_Occupancy Calculate % Occupancy: [(BP_baseline - BP_postdrug) / BP_baseline] * 100 Calculate_BP->Calculate_Occupancy Correlate Correlate Occupancy with Plasma Concentration and Clinical Outcomes Calculate_Occupancy->Correlate End End Correlate->End

Logical flow for validating in vivo D2 receptor occupancy of this compound.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Sulforidazine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

I. Waste Characterization and Segregation

Due to the lack of a specific Safety Data Sheet (SDS) for sulforidazine, a conservative approach is required. Based on the hazardous characteristics of the related compound, sulfadiazine, this compound waste should be presumed to be hazardous.[1][2][3][4][5]

Key Hazard Considerations for this compound Waste:

  • Acute Toxicity: Assumed to be harmful if swallowed.

  • Skin and Eye Irritation: Assumed to cause skin and serious eye irritation.

  • Sensitization: May cause allergic skin or respiratory reactions.

  • Environmental Hazard: Potentially toxic to aquatic life.[4]

Actionable Step: All this compound waste, including pure chemical, contaminated labware (e.g., vials, gloves, bench paper), and solutions, must be segregated from non-hazardous waste streams.

II. On-site Management and Containerization

Proper on-site management is the first line of defense against accidental exposure and environmental contamination.

Step 1: Designate a Hazardous Waste Accumulation Area Establish a specific, clearly marked area within the laboratory for the accumulation of hazardous pharmaceutical waste. This area should be secure and accessible only to trained personnel.

Step 2: Utilize Appropriate Waste Containers All this compound waste must be collected in designated, properly labeled hazardous waste containers.[6]

  • Primary Container: Use a leak-proof, sealable container compatible with the chemical waste. For solid waste, a securely lined container is appropriate.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the name "this compound," and a description of the contents (e.g., "Solid Waste," "Aqueous Waste"). The accumulation start date must also be clearly marked.

Quantitative Data Summary: Waste Container Guidelines

Waste TypeContainer SpecificationLabeling Requirements
Solid this compound Waste UN-rated, leak-proof container with a secure lid."Hazardous Waste," "this compound," "Solid Waste," Accumulation Start Date.
Liquid this compound Waste UN-rated, leak-proof, and chemically compatible container (e.g., HDPE)."Hazardous Waste," "this compound," "Aqueous Waste," Accumulation Start Date.
Contaminated Labware Puncture-resistant, leak-proof container with a secure lid."Hazardous Waste," "this compound Contaminated Debris," Accumulation Start Date.

III. Disposal Procedures

The disposal of hazardous pharmaceutical waste is strictly regulated by federal and state agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) if the substance is controlled.[7]

Step 1: Adherence to EPA's Resource Conservation and Recovery Act (RCRA) this compound waste must be managed in accordance with RCRA regulations. This prohibits the disposal of hazardous pharmaceutical waste down the drain or in the regular trash.[7][8]

Step 2: Engage a Licensed Hazardous Waste Contractor Laboratories must contract with a licensed and reputable hazardous waste disposal company for the transportation and final disposal of this compound waste.[9][10]

Step 3: Incineration as the Preferred Disposal Method The recommended method for the destruction of hazardous pharmaceutical waste is high-temperature incineration at an EPA-permitted facility.[7] This method ensures the complete destruction of the active pharmaceutical ingredient.

Experimental Protocol: Waste Compatibility Testing (by Waste Disposal Vendor) While not performed by laboratory personnel, the licensed waste disposal vendor will typically conduct compatibility testing before co-mingling different waste streams for transport and disposal. This involves analyzing the chemical properties of the waste to prevent adverse reactions.

IV. Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate risks.

Step 1: Evacuate and Secure the Area Restrict access to the spill area to prevent further contamination and exposure.

Step 2: Don Personal Protective Equipment (PPE) Personnel involved in the cleanup must wear appropriate PPE, including:

  • Chemical-resistant gloves

  • Safety goggles or a face shield

  • A lab coat or chemical-resistant apron

  • Respiratory protection may be necessary for large spills or if the material is a powder.

Step 3: Contain and Clean the Spill

  • For Solid Spills: Carefully scoop the material into a designated hazardous waste container. Avoid generating dust.

  • For Liquid Spills: Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). Place the absorbent material into a designated hazardous waste container.

Step 4: Decontaminate the Area Clean the spill area with a suitable laboratory detergent and water. All cleaning materials must be disposed of as hazardous waste.

V. Logical Workflow for this compound Disposal

Sulforidazine_Disposal_Workflow cluster_Lab_Operations Laboratory Operations cluster_Waste_Management Waste Management & Disposal Generate Generate this compound Waste Segregate Segregate as Hazardous Waste Generate->Segregate Containerize Collect in Labeled Hazardous Waste Container Segregate->Containerize Store Store in Designated Accumulation Area Containerize->Store Arrange_Pickup Arrange Pickup with Licensed Vendor Store->Arrange_Pickup Transport Vendor Transports to Permitted Facility Arrange_Pickup->Transport Incinerate High-Temperature Incineration Transport->Incinerate Spill Spill Event Spill_Cleanup Follow Spill Cleanup Protocol Spill->Spill_Cleanup Spill_Cleanup->Containerize

Caption: Logical workflow for the proper disposal of this compound waste.

VI. Signaling Pathway for Safe Handling and Disposal

Safe_Handling_Pathway cluster_Researcher Researcher Actions cluster_EHS Environmental Health & Safety (EHS) Oversight Use_this compound Use this compound Wear_PPE Wear Appropriate PPE Use_this compound->Wear_PPE Generate_Waste Generate Waste Use_this compound->Generate_Waste Segregate_Waste Segregate Waste Generate_Waste->Segregate_Waste Dispose_Container Place in Correctly Labeled Container Segregate_Waste->Dispose_Container Schedule_Pickup Schedule Waste Pickup Dispose_Container->Schedule_Pickup Manifest_Waste Manifest Waste for Transport Schedule_Pickup->Manifest_Waste Ensure_Compliance Ensure Regulatory Compliance Manifest_Waste->Ensure_Compliance

Caption: Signaling pathway for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.